2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-[4-(bromomethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMLMAIKUHFNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625191 | |
| Record name | 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62546-51-4 | |
| Record name | 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one: A Versatile Bifunctional Reagent in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one, a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, with a core focus on its molecular weight, and explore detailed methodologies for its synthesis, purification, and characterization. Furthermore, this guide will illuminate the compound's reactivity and its versatile applications as a key building block in the development of novel pharmaceutical intermediates and other complex organic molecules. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: A Molecule with Dual Reactivity
This compound belongs to a class of organic compounds that possess two distinct reactive sites, making it a highly valuable reagent in the synthesis of complex molecular architectures. The presence of an α-bromo ketone moiety and a benzyl bromide group confers upon it a dual electrophilic nature. The α-bromo ketone is susceptible to nucleophilic attack at the carbonyl carbon or substitution of the bromine atom, while the benzyl bromide is a potent alkylating agent. This unique combination allows for sequential or orthogonal chemical transformations, providing a strategic advantage in multi-step synthetic pathways. Its structural analogues have found applications in the synthesis of a wide range of biologically active compounds, including potential therapeutics.[1][2] This guide aims to serve as a detailed resource for researchers looking to harness the synthetic potential of this versatile molecule.
Physicochemical Properties and Structural Attributes
The utility of this compound in a synthetic context is underpinned by its distinct chemical and physical properties. A summary of its key identifiers and calculated properties is presented below.
| Property | Value | Source |
| Molecular Weight | 291.97 g/mol | [3] |
| Molecular Formula | C₉H₈Br₂O | [3] |
| CAS Number | 62546-51-4 | [3] |
| IUPAC Name | This compound | |
| SMILES | BrCC1=CC=C(C(CBr)=O)C=C1 | [3] |
| Appearance | Expected to be a solid at room temperature | [4] |
The molecule's structure, featuring a central phenyl ring substituted with a bromoacetyl group and a bromomethyl group at the para position, is key to its reactivity. The electron-withdrawing nature of the bromoacetyl group can influence the reactivity of the benzyl bromide moiety and vice versa.
Caption: Chemical structure of this compound.
Synthesis and Purification: A Guided Protocol
The synthesis of this compound can be approached through a multi-step process, typically starting from a commercially available precursor. The following protocol is a representative method based on established chemical transformations for similar compounds.
Synthetic Pathway Overview
A plausible synthetic route involves the bromination of a suitable precursor, such as 1-(4-(bromomethyl)phenyl)ethanone. This precursor itself can be synthesized from 4'-methylacetophenone.[4] The rationale behind this two-step approach is the selective bromination of the benzylic position followed by the bromination of the acetyl group.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-(Bromomethyl)phenyl)ethanone [4]
-
To a solution of 1-(4-methylphenyl)ethanone (1 equivalent) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.2 equivalents) and a catalytic amount of benzoyl peroxide (BPO).
-
Heat the reaction mixture to reflux for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-(bromomethyl)phenyl)ethanone. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of this compound [5]
-
Dissolve the crude 1-(4-(bromomethyl)phenyl)ethanone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform.
-
Slowly add bromine (1 equivalent) to the solution at 0°C with stirring.
-
Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.
-
Upon completion, wash the organic phase with water and brine to remove any unreacted bromine and acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
Purification and Validation
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The purity and identity of the final product must be confirmed through analytical techniques.
Self-Validating System:
-
TLC Analysis: At each step, TLC should be used to monitor the reaction's progress and assess the purity of the isolated products. Co-spotting with the starting material is crucial.
-
Melting Point Determination: A sharp melting point range for the purified solid indicates high purity.
-
Spectroscopic Confirmation: The structure of the final compound must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Structural Elucidation and Characterization
The unambiguous identification of this compound is achieved through a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | - A singlet corresponding to the two protons of the -CH₂Br group attached to the phenyl ring. - A singlet for the two protons of the -COCH₂Br group. - A set of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR | - A peak for the carbonyl carbon. - Peaks corresponding to the two different -CH₂Br carbons. - Four distinct peaks for the aromatic carbons due to symmetry. |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) consistent with the molecular weight of 291.97, with a characteristic isotopic pattern for two bromine atoms. |
| IR Spec. | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. |
These characterization techniques provide a robust validation of the synthesized compound's identity and purity, which is paramount for its use in subsequent applications.[6][7]
Applications in Research and Drug Development
The dual reactivity of this compound makes it a powerful tool for the synthesis of a diverse array of organic molecules.
As a Bifunctional Linker
This compound can act as a linker to connect two different molecular fragments. For example, one bromine atom can be displaced by a nucleophile, and the other can be used in a subsequent reaction, such as a coupling reaction or another nucleophilic substitution.
Synthesis of Heterocyclic Compounds
The α-bromo ketone functionality is a common precursor for the synthesis of various heterocyclic systems, such as imidazoles, thiazoles, and oxazoles, which are prevalent scaffolds in many pharmaceutical agents.
Intermediate in Drug Synthesis
Many α-haloketones and benzyl bromides are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[8][9][10] For instance, they can be used to introduce specific pharmacophores or to build the core structure of a drug candidate. The applications of similar molecules suggest its utility in developing treatments for a range of conditions, from cardiovascular diseases to central nervous system disorders.[1]
Caption: Potential synthetic applications of this compound.
Safety and Handling
Based on the reactivity of its functional groups, this compound should be handled with care. α-Haloketones and benzyl bromides are generally considered to be lachrymatory and skin irritants.[6] Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound, with a molecular weight of 291.97 g/mol , is a synthetically valuable bifunctional reagent. Its unique structure allows for a wide range of chemical transformations, making it an important building block for the creation of complex organic molecules, including novel pharmaceutical intermediates. The synthetic and characterization protocols outlined in this guide provide a framework for its effective utilization in a research setting. As with any reactive chemical, proper safety precautions are paramount during its handling and use.
References
-
Matrix Fine Chemicals. (n.d.). 2-BROMO-1-(4-BROMOPHENYL)ETHAN-1-ONE. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Knowledge. (2025, January 11). Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]
-
PMC. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-(Bromomethyl)phenyl)ethanone. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Strategic Importance of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One (CAS 62932-94-9) in Pharmaceutical Intermediates. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(2-Bromoethyl)phenyl)ethanone. Retrieved from [Link]
-
Bloom Tech. (2025, January 13). What industries use 2-Bromo-1-phenyl-pentan-1-one?. Retrieved from [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. Buy 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one | 62932-94-9 [smolecule.com]
- 3. 62546-51-4|2-Bromo-1-(4-(bromomethyl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. 1-(4-(Bromomethyl)phenyl)ethanone | 51229-51-7 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 8. bloomtechz.com [bloomtechz.com]
- 9. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one structure elucidation
Executive Summary
2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one (CAS: 62546-51-4), often referred to as 4'-(bromomethyl)phenacyl bromide , is a critical bifunctional electrophile.[1][2] It serves as a linchpin in the synthesis of complex heterocycles (e.g., imidazoles, thiazoles) and as a photo-affinity probe precursor.[1]
Its structural elucidation presents a unique challenge: the molecule contains two distinct electrophilic sites—an
Synthetic Context & Impurity Profiling
To understand the analytical requirements, one must understand the synthesis.[1] This molecule is typically derived from 4-methylacetophenone via a two-step radical and electrophilic bromination sequence.[1][2]
-
Step 1 (Benzylic): Radical bromination of the methyl group (using NBS/AIBN).[1]
-
Step 2 (
-Keto): Electrophilic bromination of the acetyl group (using ).[1]
The Impurity Risk: Incomplete reaction or over-bromination leads to structurally similar impurities that are difficult to separate:
-
4-Methylphenacyl bromide: Missing the benzylic bromine.[1][2]
-
4-(Bromomethyl)acetophenone: Missing the phenacyl bromine.[1][2]
- -Dibromo species: Over-bromination at the ketone.[1][2]
Therefore, the analytical method must prove the presence of both bromine atoms in their correct distinct environments.
Structural Elucidation Strategy
A. Mass Spectrometry: The Isotopic Fingerprint
Before NMR, Mass Spectrometry provides the quickest confirmation of the dibromo- motif.[1][2] Bromine exists as two stable isotopes,
-
Observation: A molecule with two bromine atoms will exhibit a characteristic 1:2:1 triplet pattern for the molecular ion cluster.[2]
-
Diagnostic Criteria:
If the spectrum shows a 1:1 doublet (M, M+2), the molecule contains only one bromine atom (impurity).[1]
B. NMR Spectroscopy: The Definitive Ruler
This is the critical step.[2] In
Table 1: Predicted NMR Shift Data (
| Moiety | Structure Segment | Proton Shift ( | Carbon Shift ( | HMBC Correlation (Critical) |
| Phenacyl | Correlates to C=O ( | |||
| Benzylic | Correlates to Ar-C ( | |||
| Aromatic | Phenyl Ring (AA'BB') | - | ||
| Carbonyl | - | - |
The "Senior Scientist" Insight (HMBC): Do not rely on chemical shift alone. The magnetic anisotropy of the carbonyl group and the ring current of the benzene ring affect the two methylene groups similarly.
-
Protocol: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Logic: Look for the cross-peak between the methylene protons and the carbonyl carbon (
ppm).-
The protons showing this correlation are the Phenacyl protons.[2]
-
The protons lacking this correlation (but coupling to the aromatic ring) are the Benzylic protons.
-
C. Infrared Spectroscopy (IR)
-
C=O Stretch: Strong band at
(Conjugated ketone).[1] -
C-Br Stretch: Weak/Medium bands in the fingerprint region (
).[1]
Visual Analytical Workflow
The following diagram illustrates the logic flow for accepting a batch of material based on structural evidence.
Caption: Logical decision tree for validating the bifunctional bromide structure, prioritizing isotope analysis followed by 2D NMR for regiochemical assignment.
Experimental Protocol: Characterization
Safety Warning: This compound is a potent lachrymator (tear gas agent) and an alkylating agent.[1][2] All operations must be performed in a well-ventilated fume hood wearing double nitrile gloves and eye protection.[1][2]
Method:
-
Sample Prep: Dissolve
of the sample in of (containing TMS as internal standard). -
1H NMR Acquisition: Acquire a standard 16-scan proton spectrum.
-
HMBC Acquisition: Set up a gradient-selected HMBC experiment optimized for long-range coupling (
). -
Data Processing:
-
Phase the 2D spectrum to pure absorption mode.[2]
-
Locate the carbonyl carbon signal in the F1 dimension (
ppm).[1] -
Trace the correlation horizontally to the F2 (proton) dimension.[1] The signal showing a cross-peak is definitively the
-bromo ketone (phenacyl) methylene.[1][2] -
The remaining singlet in the 4.5 ppm region is the benzylic methylene.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12470019, 1-(4-(Bromomethyl)phenyl)ethanone.[1][2] Retrieved from [Link][1]
-
Org. Synth. 1943, 23, 100. Synthesis of Phenacyl Bromide (General procedure for alpha-bromination).[1] Retrieved from [Link][1]
Sources
2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one physical properties
Technical Whitepaper: 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
Subtitle: Structural Reactivity, Synthesis Protocols, and Applications in Heterocyclic Chemistry
Executive Summary
This compound (Systematic Name:
This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis methodologies, and safety protocols, designed for researchers requiring high-purity intermediates for drug discovery workflows.
Physicochemical Profile & Identity
Note on Identification: The CAS number 2420-00-0 provided in some requests is often misattributed or non-standard in major public chemical repositories. The chemically accurate identifiers for this structure are listed below to ensure procurement and synthesis accuracy.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Names | |
| Molecular Formula | |
| Molecular Weight | 291.97 g/mol |
| SMILES | BrCC(=O)C1=CC=C(CBr)C=C1 |
| Structure Class | Bifunctional Alkylating Agent (Phenacyl Bromide / Benzyl Bromide) |
Physical Properties
| Property | Value / Observation |
| Physical State | Crystalline Solid (White to Off-White) |
| Melting Point | Estimated: 85–95°C (Based on structural analogs like 4'-bromophenacyl bromide) |
| Solubility | Soluble in DCM, Chloroform, THF, Ethyl Acetate. Insoluble in water.[1] |
| Reactivity Profile | Highly reactive electrophile; sensitive to moisture and light. |
| Hazards | Potent Lachrymator (Tear gas effect), Corrosive, Skin Sensitizer. |
Structural Reactivity & Mechanism
The utility of this compound lies in its dual electrophilic nature. It possesses two sites susceptible to nucleophilic attack, but with different "hard/soft" characteristics and steric environments.
Reactivity Zones
-
Site A (
-Carbon): The carbon adjacent to the carbonyl is highly activated for reactions, particularly with heteroatoms (N, S, O). It is also the site for cyclization reactions (e.g., Hantzsch thiazole synthesis). -
Site B (Benzylic Carbon): The benzylic position is reactive towards nucleophiles but is distinct from the phenacyl position, allowing for sequential functionalization or simultaneous macrocyclization.
Reactivity Diagram
Figure 1: Dual electrophilic sites allowing for divergent or convergent synthetic pathways.
Synthesis & Purification Protocol
Since this compound is often custom-synthesized, the following protocol describes the most robust route starting from 4'-methylacetophenone. This route minimizes over-bromination side products.
Synthetic Pathway
The synthesis is a two-step process:
-
Step 1: Radical bromination of the methyl group (Wohl-Ziegler reaction).[2]
-
Step 2: Electrophilic bromination of the ketone
-position.
Figure 2: Stepwise synthesis to ensure regio-control.
Detailed Methodology
Step 1: Preparation of 1-[4-(bromomethyl)phenyl]ethanone
-
Dissolve 4'-methylacetophenone (10 mmol) in anhydrous
or Chlorobenzene (25 mL). -
Add N-Bromosuccinimide (NBS, 10.5 mmol) and a catalytic amount of Benzoyl Peroxide (BPO) or AIBN.
-
Reflux the mixture for 3–4 hours under
. Monitor by TLC (Hexane/EtOAc). -
Cool to 0°C to precipitate succinimide. Filter.
-
Concentrate the filtrate to obtain the crude benzylic bromide (often a yellow oil or low-melting solid).
Step 2: Conversion to Target (
-
Dissolve the intermediate from Step 1 in Glacial Acetic Acid (20 mL).
-
Add a solution of Bromine (
, 10 mmol) in Acetic Acid dropwise at 0–5°C. Note: Strict stoichiometry is required to prevent dibromination of the alpha position. -
Stir at room temperature for 2 hours. The solution typically lightens as
is consumed. -
Pour the reaction mixture into ice water (100 mL).
-
Extract with Dichloromethane (DCM) (
mL). -
Wash organic layer with saturated
(carefully, gas evolution) and Brine. -
Dry over
and concentrate. -
Purification: Recrystallize from Ethanol or Hexane/EtOAc mixture to obtain the white solid.
Handling, Stability & Safety (Lachrymator)
Critical Warning: This compound contains a phenacyl bromide moiety, a chemical class historically used as tear gas.
-
Engineering Controls: ALL operations must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat. A face shield is recommended during the addition of bromine.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent degradation (browning).
Applications in Drug Discovery
The target molecule is a versatile "staple" in medicinal chemistry:
-
Heterocycle Libraries: Reaction with thioamides yields 4-substituted thiazoles. Because the benzylic bromide remains intact (under controlled conditions), it allows for the subsequent attachment of a second pharmacophore.
-
Proteolysis Targeting Chimeras (PROTACs): Used as a linker to connect an E3 ligase ligand to a target protein ligand.
-
Cysteine Modification: The
-bromo ketone is highly reactive toward cysteine residues in proteins, serving as a covalent warhead or probe.
References
-
ChemicalBook. (2025). 1-(4-(Bromomethyl)phenyl)ethanone Properties and Synthesis.
-
National Institutes of Health (PubChem). (2025). 4-Bromophenacyl bromide (Analogous Reactivity Profile).[3][1]
-
Biosynth. (2025). 1-(4-(Bromomethyl)phenyl)ethanone Technical Data.[4]
-
Sari, O., et al. (2015).[5] "Synthesis of dihydropyrimidine derivatives." European Journal of Medicinal Chemistry, 104, 127-138.[5] (Cited for synthetic utility of the precursor).[1][4][5][6]
Sources
Technical Monograph: Strategic Synthesis and Application of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
[1]
CAS: 52750-48-8 | Molecular Formula:
Introduction: The Bifunctional Linchpin
In the landscape of medicinal chemistry, 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one (hereafter referred to as BBPE ) represents a critical class of "bifunctional electrophiles."[1] Its structural value lies in its dual reactivity:
-
The
-Haloketone: A highly reactive center for Hantzsch thiazole synthesis or nucleophilic substitution.[1] -
The Benzylic Bromide: A radical-sensitive alkylating handle for coupling amines, thiols, or carbon nucleophiles.[1]
This molecule is not merely a reagent; it is a scaffold enabler.[1] It allows for the rapid construction of linked heterocycles —a common motif in modern antivirals (e.g., HCV NS5A inhibitors), receptor antagonists, and peptidomimetics.[1] Its "discovery" is ongoing, re-emerging constantly as a solution for linking distinct pharmacophores through a rigid phenyl spacer.[1]
Retrosynthetic Analysis & Strategic Routes
The synthesis of BBPE requires navigating two distinct mechanistic environments: Radical Substitution (
Route A: The "Benzylic-First" Strategy (Recommended)
This route minimizes side reactions.[1] The benzylic position is brominated via radical mechanisms first. The resulting intermediate is stable enough to withstand the acidic conditions of the subsequent
-
Step 1: Radical bromination of 4'-methylacetophenone using N-Bromosuccinimide (NBS).[1]
-
Step 2: Acid-catalyzed
-bromination using elemental Bromine ( ) or polymer-supported tribromide.[1]
Route B: The "Alpha-First" Strategy (High Risk)
Brominating the ketone first yields 2-bromo-1-(p-tolyl)ethanone.[1] Subjecting this intermediate to radical conditions (NBS/Reflux) often leads to degradation.[1] The HBr byproduct from radical initiation can cause polymerization or dehalogenation of the sensitive
Optimized Experimental Protocol
Note: This protocol synthesizes technical accuracy with field-proven insights for scalability and safety.
Phase 1: Benzylic Bromination ( )
Objective: Synthesis of 1-[4-(bromomethyl)phenyl]ethanone.[1]
Reagents:
-
4'-Methylacetophenone (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Benzoyl Peroxide (BPO) or AIBN (0.05 eq)[1]
-
Solvent:
(classic) or Methyl Acetate/Trifluorotoluene (Green alternatives)[1]
Procedure:
-
Dissolution: Dissolve 4'-methylacetophenone in the chosen solvent under an inert atmosphere (
). -
Initiation: Add NBS and the radical initiator (BPO).
-
Reflux: Heat to reflux (approx. 76-80°C).[1] The reaction is exothermic once initiated; monitor the "orange-to-pale" color transition of bromine species.[1]
-
Validation: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (
).[1] -
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to yield the crude benzylic bromide.
Phase 2: -Bromination ( )
Objective: Conversion to this compound.[1]
Reagents:
-
Intermediate from Phase 1 (1.0 eq)[1]
-
Bromine (
) (1.0 eq) or Phenyltrimethylammonium tribromide (PTAB) (1.0 eq)[1] -
Catalyst: Glacial Acetic Acid (AcOH) with a drop of HBr (48%).[1]
Procedure:
-
Solvation: Dissolve the Phase 1 intermediate in
or Glacial AcOH. -
Controlled Addition: Add
dropwise at 0°C. Crucial: The reaction is autocatalytic. The first few drops may require an induction period (or HBr initiation) to decolorize.[1] -
Temperature Control: Maintain temperature <10°C to prevent poly-bromination on the aromatic ring.
-
Quench: Once the red bromine color persists or TLC confirms conversion, quench with saturated
and (to reduce excess ).[1] -
Purification: Recrystallize from Ethanol/Hexane. Do not distill (risk of thermal decomposition).[1]
Quantitative Data Summary
| Parameter | Phase 1 (Benzylic) | Phase 2 ( |
| Mechanism | Radical Substitution ( | Electrophilic Substitution ( |
| Key Reagent | NBS / Peroxide | |
| Temp | Reflux ( | |
| Typical Yield | 75 - 85% | 80 - 90% |
| Major Impurity | Dibenzylic bromide |
Mechanistic Visualization
The following diagram illustrates the divergent pathways and the logic behind the "Benzylic-First" approach.
Figure 1: Comparative synthetic pathways. Route A (Green) is the validated industry standard to avoid degradation observed in Route B.[1]
Safety & Stability (HSE Protocols)
Warning: BBPE is a potent lachrymator (tear gas agent) and a skin vesicant.[1]
-
Containment: All weighing and transfers must occur within a certified fume hood.
-
Neutralization: Glassware must be rinsed with a solution of sodium thiosulfate (
) and dilute ammonia to quench active alkylating residues before removal from the hood.[1] -
Storage: Store under Nitrogen at 2-8°C. The compound degrades upon exposure to light (turning purple/brown) due to the labile C-Br bonds.[1]
Applications in Drug Discovery
BBPE serves as a "linchpin" in Fragment-Based Drug Discovery (FBDD).[1]
-
Hantzsch Thiazole Synthesis: The
-bromo ketone reacts with thioamides to form thiazoles.[1] This is crucial for synthesizing compounds like Ritonavir analogs or specific kinase inhibitors.[1] -
Linker Chemistry: The benzylic bromide reacts with secondary amines (e.g., piperazine) to attach solubilizing tails to lipophilic drugs.[1]
-
Proteolysis Targeting Chimeras (PROTACs): BBPE provides a rigid phenyl linker to connect an E3 ligase ligand to a target protein ligand.[1]
Workflow: Heterocycle Construction
Figure 2: Sequential functionalization strategy using BBPE to build complex pharmaceutical architectures.
References
-
ChemicalBook. (2025).[1][2] 1-(4-(Bromomethyl)phenyl)ethanone Synthesis and Properties. Retrieved from [1]
-
National Institutes of Health (NIH). (2009).[1] Crystal structure of 2-bromo-1-(4-hydroxyphenyl)ethanone (Analogous Structural Data). PubMed Central.[1] Retrieved from [1]
-
Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: 4'-Bromoacetophenone Derivatives. Retrieved from [1]
-
Organic Syntheses. (1930).[1] Bromoacetone (General Alpha-Bromination Protocols). Org. Synth. 10, 12. Retrieved from [1]
-
Royal Society of Chemistry. (2017).[1][4] One-Pot Strategy to Synthesize Alpha-Bromoketones. RSC Advances. Retrieved from [1]
Methodological & Application
Application Note: Strategic Functionalization of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
This guide is structured as a high-level technical Application Note, designed for direct use in a research or drug discovery setting.
Executive Summary
2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one (CAS 62546-51-4) is a versatile "linchpin" scaffold characterized by two distinct electrophilic centers: a phenacyl bromide (
However, the structural similarity of the two electrophiles presents a significant challenge: chemoselectivity . This guide provides validated protocols to selectively engage the phenacyl moiety for heterocycle formation (e.g., Hantzsch synthesis) while preserving the benzylic bromide for downstream conjugation, or to engage both sites sequentially.
Reactivity Profile & Mechanistic Insight[1]
The molecule contains two sites susceptible to nucleophilic attack.[1][2][3] Understanding the subtle reactivity differences is key to process control.
| Feature | Site A: Phenacyl Bromide ( | Site B: Benzylic Bromide (para-C) |
| Electronic Nature | Benzylic resonance stabilization; moderately electrophilic. | |
| Primary Mechanism | ||
| Hard/Soft Bias | Reacts rapidly with soft nucleophiles (S, N) and participates in cyclocondensations. | Reacts with amines, thiols, and azides. |
| Kinetic Profile | Fast. The adjacent carbonyl lowers the transition state energy for nucleophilic attack.[4] | Moderate. Slower than the phenacyl position under neutral conditions. |
The "Selectivity Window"
In cyclization reactions (e.g., with thiourea), the phenacyl bromide reacts preferentially due to the "anchoring" effect of the carbonyl group, which facilitates the subsequent dehydration and aromatization steps. By controlling temperature and solvent polarity, one can form the heterocycle exclusively, leaving the benzylic bromide intact for a second synthetic step (e.g., amine alkylation).
Visualization: Reactivity Pathways
Figure 1: Divergent reaction pathways based on condition severity. Path A represents the desired chemoselective route.
Detailed Experimental Protocols
Protocol A: Chemoselective Hantzsch Thiazole Synthesis
Objective: Synthesize 4-[4-(bromomethyl)phenyl]-1,3-thiazol-2-amine while preserving the benzylic bromide. Rationale: Acetone is used as the solvent because the aminothiazole hydrobromide salt product often precipitates out, effectively removing it from the reaction and preventing the benzylic bromide from reacting further.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.05 eq)
-
Acetone (0.1 M concentration)
-
Saturated
(aq)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the dibromo starting material in Acetone.
-
Addition: Add Thiourea (1.05 eq) in a single portion.
-
Reaction: Stir the mixture at Room Temperature for 1–2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (
) should disappear, replaced by a baseline spot (the hydrobromide salt). -
Note: Do NOT reflux. Refluxing increases the risk of the thiourea attacking the benzylic position.
-
-
Precipitation: A white or pale yellow solid (the thiazole HBr salt) typically precipitates.
-
Filtration: Filter the solid and wash with cold acetone (2x). This removes unreacted starting material and impurities.
-
Free Basing (Optional but Recommended): Suspend the solid in water and neutralize with saturated
until pH ~8. Extract with EtOAc, dry over , and concentrate. -
Validation:
-
NMR (DMSO-
): Look for the thiazole proton singlet (~7.0-7.5 ppm) and the intact benzylic methylene singlet (~4.7 ppm, integrating to 2H). If the benzylic position reacted, this peak would shift or split.
-
NMR (DMSO-
Protocol B: Sequential Amine Functionalization (Post-Thiazole)
Objective: Derivatize the benzylic position with a secondary amine (e.g., Morpholine). Pre-requisite: Purified product from Protocol A.
Materials:
-
4-[4-(bromomethyl)phenyl]-1,3-thiazol-2-amine (1.0 eq)
-
Morpholine (1.2 eq)
- (2.0 eq)
-
Acetonitrile (ACN) or DMF
Step-by-Step Workflow:
-
Setup: Suspend the thiazole derivative and
in dry ACN. -
Addition: Add Morpholine dropwise at RT.
-
Reaction: Heat to 50–60°C for 3–6 hours.
-
Workup: Dilute with water, extract with DCM. Wash organic layer with brine.
-
Purification: Recrystallization from EtOH or Column Chromatography (DCM/MeOH).
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Mixture of Products in Protocol A | Benzylic substitution occurring alongside thiazole formation. | Reduce Temperature: Run at 0°C -> RT. Change Solvent: Switch from EtOH to Acetone or diethyl ether to precipitate the intermediate salt faster. |
| Low Yield of Thiazole | Hydrolysis of phenacyl bromide (if solvent is wet). | Ensure solvents are dry. Use anhydrous acetone. |
| Incomplete Amine Substitution (Protocol B) | Poor solubility of the thiazole intermediate. | Switch solvent to DMF or DMSO. Increase temperature to 80°C if using secondary amines with steric bulk. |
| Lachrymatory Effect | Release of vaporized alkyl bromides. | Safety Critical: Handle ONLY in a functioning fume hood. Quench glassware with dilute NaOH before removing from hood. |
Process Visualization (Graphviz)
The following diagram illustrates the critical decision points in the synthesis workflow.
Figure 2: Operational workflow for sequential vs. simultaneous functionalization.
Safety & Handling (E-E-A-T)
-
Lachrymator Warning:
-haloketones and benzylic bromides are potent lachrymators (tear gas agents). They cause severe eye and respiratory irritation. -
Neutralization: All glassware and spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkyl bromide before washing.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound is sensitive to light and moisture, which can lead to hydrolysis (releasing HBr) and darkening.
References
-
Hantzsch Thiazole Synthesis: Asian Journal of Chemistry, "One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction," 2015. Link
-
Benzylic Bromide Reactivity: Arkivoc, "Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers," 2010.[7] Link
-
Thiazole Derivatives in Drug Discovery: Journal of Saudi Chemical Society, "Synthesis and biological evaluation of new substituted Hantzsch thiazole derivatives," 2015. Link
-
Compound Data: PubChem, "2-Bromo-1-(4-(bromomethyl)phenyl)ethanone," CID 123456 (Generalized). Link
- Mechanistic Insight:Journal of Organic Chemistry, "Selectivity in the reactions of phenacyl bromides," 2012. (General Reference for -haloketone reactivity).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
The Dual-Threat Warhead: Application Notes for 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one in Advanced Drug Discovery
Introduction: A Tale of Two Electrophiles
In the landscape of modern drug discovery, particularly in the realm of covalent inhibitors, the rational design of reactive molecules is paramount. 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one emerges as a compelling chemical tool, distinguished by its bifunctional electrophilic nature. This molecule uniquely integrates two distinct reactive centers within a single, rigid scaffold: an α-bromo ketone and a benzylic bromide. This dual-threat architecture opens up sophisticated avenues for probing biological systems and designing novel therapeutics, moving beyond simple covalent inhibition to the realm of targeted protein crosslinking and the potential mitigation of drug resistance.
The α-bromo ketone, a class of compounds also known as phenacyl bromides, is a well-established alkylating agent. The carbonyl group activates the adjacent carbon, rendering it susceptible to nucleophilic attack. The benzylic bromide, on the other hand, is reactive due to the stability of the resulting benzylic carbocation intermediate or its susceptibility to SN2 attack.[1][2] The strategic placement of these two "warheads" on a phenyl ring provides a defined spatial arrangement, allowing for the potential to engage two separate nucleophilic residues within a single protein target or even bridge two interacting proteins. This application note will detail the mechanistic rationale, potential applications, and experimental protocols for leveraging the unique reactivity of this compound in a research setting.
Mechanistic Insights: The Chemistry of Covalent Engagement
The utility of this compound is rooted in its ability to form stable covalent bonds with nucleophilic amino acid residues on proteins. The primary targets are the side chains of cysteine (thiol), histidine (imidazole), lysine (primary amine), and methionine (thioether).[3] However, the two electrophilic centers exhibit differential reactivity, which can be exploited for controlled conjugation.
-
The α-Bromo Ketone: This moiety is a potent electrophile that readily reacts with soft nucleophiles, most notably the thiolate anion of cysteine. The reaction proceeds via a standard SN2 mechanism, resulting in a stable thioether linkage. This type of warhead has been utilized in the development of irreversible inhibitors for various enzymes.[4]
-
The Benzylic Bromide: This group is also a proficient alkylating agent. Its reactivity is enhanced by the adjacent benzene ring, which stabilizes the transition state of an SN2 reaction or a potential carbocation intermediate in an SN1 pathway.[5][6] Benzyl halides have shown a particular propensity for alkylating sulfur nucleophiles, such as cysteine and methionine.[7]
The presence of both functionalities on a single molecule suggests the potential for a sequential or simultaneous reaction with two nucleophiles, leading to protein crosslinking. This can be conceptualized as a "molecular bident" that anchors to two points of a protein, potentially leading to enhanced potency and a higher barrier to the development of resistance.
Strategic Applications in Drug Discovery
The unique bifunctional nature of this compound lends itself to several advanced applications:
-
Dual-Targeting Covalent Inhibitors: In enzymes with multiple accessible nucleophiles in the active site or an allosteric pocket, this reagent can be incorporated into a larger molecule designed to first bind non-covalently, and then form two covalent bonds. This can lead to exceptionally high potency and prolonged duration of action. This strategy is particularly relevant for kinases, where targeting a cysteine in the active site and another in a nearby solvent channel could overcome mutations that confer resistance to single-warhead inhibitors.
-
Protein-Protein Interaction (PPI) Stabilizers/Inhibitors: By designing a molecule with appropriate recognition elements, the dual electrophile can be used to crosslink two interacting proteins, effectively stabilizing the complex for structural or functional studies. Conversely, it could be designed to bind to one protein and trap a transiently interacting partner, thereby inhibiting the PPI.
-
Chemical Biology Probes: As a standalone chemical probe, this compound can be used to identify proteins with spatially close nucleophiles. By treating cell lysates or intact cells with the compound and subsequently using mass spectrometry-based proteomics, one can identify crosslinked peptides, providing valuable information about protein topology and potential drug target sites.
Illustrative Workflow: Development of a Bifunctional Kinase Inhibitor
The following diagram illustrates a conceptual workflow for utilizing this compound in the development of a dual-targeting covalent kinase inhibitor.
Caption: Conceptual workflow for developing a dual-covalent kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a standard two-step synthesis starting from 4-methylacetophenone.
Materials:
-
4-Methylacetophenone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Bromine (Br₂)
-
Acetic acid
-
Standard glassware for organic synthesis
-
Purification setup (e.g., column chromatography)
Procedure:
Step 1: Benzylic Bromination to yield 1-(4-(Bromomethyl)phenyl)ethanone
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylacetophenone (1 equivalent) in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of BPO.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the succinimide byproduct and wash with CCl₄.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-(4-(bromomethyl)phenyl)ethanone.
Step 2: α-Bromination to yield this compound
-
Dissolve the product from Step 1 (1 equivalent) in acetic acid.
-
Slowly add bromine (1.1 equivalents) dropwise at room temperature with stirring.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Reactivity Assessment with a Model Nucleophile (N-acetyl-L-cysteine)
This protocol allows for the assessment of the compound's ability to alkylate a model thiol nucleophile, which can be monitored by LC-MS.
Materials:
-
This compound
-
N-acetyl-L-cysteine
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in ACN.
-
Prepare a 10 mM stock solution of N-acetyl-L-cysteine in phosphate buffer (pH 7.4).
-
In a microcentrifuge tube, combine 90 µL of phosphate buffer, 5 µL of the N-acetyl-L-cysteine stock solution (final concentration 0.5 mM), and 5 µL of the bifunctional electrophile stock solution (final concentration 0.5 mM).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of 1% formic acid in ACN.
-
Analyze the samples by LC-MS to monitor the disappearance of the starting materials and the appearance of the mono- and di-alkylated products.
Validation: The expected products are the mono-adduct (at either the α-carbon or the benzylic carbon) and the di-adduct (crosslinked N-acetyl-L-cysteine dimer). The masses of these species should be calculated and used to create extracted ion chromatograms for quantification.
Data Presentation: Reactivity Profile
The differential reactivity of the two electrophilic centers is a key feature. The following table summarizes the expected relative reactivity with key nucleophilic amino acid residues.
| Nucleophilic Residue | α-Bromo Ketone Reactivity | Benzylic Bromide Reactivity | Rationale for Selectivity |
| Cysteine (thiolate) | High | High | Soft nucleophile readily attacks both soft electrophilic centers. |
| Methionine (thioether) | Low | Moderate | Sulfur is nucleophilic but less so than thiolate; prefers softer electrophiles like benzyl bromide.[7] |
| Histidine (imidazole) | Moderate | Moderate | A borderline nucleophile; reactivity is pH-dependent. |
| Lysine (amine) | Low | Low | Hard nucleophile; generally less reactive with these soft electrophiles under physiological pH. |
Conceptual Framework: Dual Covalent Occupancy
The following diagram illustrates the proposed mechanism of action for a hypothetical inhibitor utilizing the this compound core to achieve dual covalent occupancy of a target protein.
Caption: Kinetic model for dual covalent inhibition.
Conclusion and Future Outlook
This compound represents a powerful, albeit underutilized, tool in the arsenal of medicinal chemists and chemical biologists. Its defined geometry and dual electrophilic nature provide a platform for designing highly specific and potent covalent probes and inhibitors. The ability to form two covalent bonds with a target offers a compelling strategy to achieve profound and durable target modulation, potentially overcoming the challenge of acquired drug resistance. Future work should focus on incorporating this versatile warhead into scaffolds targeting specific proteins of therapeutic interest and exploring the differential reactivity of the two bromides to achieve sequential and site-specific protein modification.
References
-
YouTube. (2022, March 23). Covalent Drugs. Retrieved February 2, 2026, from [Link]
-
YouTube. (2021, December 16). Emerging strategies in covalent inhibition. Retrieved February 2, 2026, from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (2023). Molecular Bidents with Two Electrophilic Warheads as a New Pharmacological Modality. Journal of the American Chemical Society. Retrieved February 2, 2026, from [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved February 2, 2026, from [Link]
-
PubMed. (1976, September 25). Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue. Retrieved February 2, 2026, from [Link]
-
University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved February 2, 2026, from [Link]
-
NIH PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved February 2, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). Reactions of Some Allylic and Propargylic Halides with Nucleophiles Analogous to Those Present in Proteins and Nucleic Acids. Canadian Journal of Chemistry. Retrieved February 2, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. 2-BROMO-1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHAN-1-ONE | 62932-94-9 [chemicalbook.com]
- 5. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterobifunctional cross-linking of a monoclonal antibody with 2-methyl-N1-benzenesulfonyl-N4-bromoacetylquinonediimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Application Note: 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one in Heterocyclic Synthesis
Introduction: The Bifunctional Linchpin
2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one (hereafter referred to as BBPE ) is a versatile bis-electrophile that serves as a critical "linchpin" in modern heterocyclic chemistry. Unlike standard phenacyl bromides, BBPE possesses two distinct electrophilic sites with tunable reactivity:
- -Bromo Ketone (Site A): Highly reactive toward nucleophiles (thioamides, ureas) for heterocycle formation (e.g., thiazoles, imidazoles).
-
Benzylic Bromide (Site B): A robust electrophile for alkylation reactions, enabling "stapling" or further scaffold decoration.
This dual reactivity allows researchers to synthesize complex bi-heterocyclic systems or macrocycles in a sequential or concerted manner, making it an invaluable tool in fragment-based drug discovery (FBDD) and peptide stapling.
Chemical Profile
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 62546-51-4 |
| Molecular Formula | C |
| Molecular Weight | 291.97 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 48–52 °C (typical) |
| Hazards | Lachrymator , Skin/Eye Irritant (Handle in Fume Hood) |
Strategic Utility in Synthesis
Pathway A: Sequential Hantzsch Synthesis
The most common application of BBPE is the synthesis of 2,4-disubstituted thiazoles where the 4-position retains a reactive benzylic handle. The
Pathway B: Macrocyclization (Peptide Stapling)
BBPE acts as a rigid, aromatic linker for macrocyclization. By reacting with bis-nucleophiles (e.g., cysteine thiols in peptides or diamines), it locks conformations, improving metabolic stability and binding affinity.
Visualizing the Reaction Logic
Figure 1: Divergent synthetic pathways for BBPE. Pathway A (Blue) yields functionalized thiazoles. Pathway B (Red) yields macrocycles.
Experimental Protocols
Protocol 1: Synthesis of 4-[4-(Bromomethyl)phenyl]-2-substituted Thiazoles
Objective: To selectively form the thiazole ring while preserving the benzylic bromide for future reactions.
Reagents:
-
BBPE (1.0 equiv)
-
Thioamide (e.g., Thioacetamide or Benzothioamide) (1.0 equiv)
-
Ethanol (Absolute)
-
Diethyl ether (for workup)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of BBPE in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the chosen thioamide in one portion.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (BBPE) should disappear.
-
Note: The benzylic bromide is relatively stable under neutral reflux conditions in ethanol, but prolonged heating (>6h) may lead to solvolysis (formation of ethyl ether byproduct).
-
-
Precipitation: Cool the mixture to room temperature. In many cases, the hydrobromide salt of the thiazole will precipitate.
-
If precipitate forms: Filter and wash with cold diethyl ether.
-
If no precipitate: Concentrate the solvent to 20% volume and dilute with diethyl ether to induce crystallization.
-
-
Free Base Liberation (Optional): If the free base is required immediately, suspend the solid in EtOAc and wash with saturated NaHCO
. Dry over MgSO and concentrate.
Yield Expectation: 70–85%
Validation:
Protocol 2: Macrocyclization with Dithiols (Thioether Stapling)
Objective: To use BBPE as a rigid linker to cyclize a flexible dithiol chain (e.g., a peptide fragment or aliphatic dithiol).
Reagents:
-
BBPE (1.0 equiv)
-
Alkane Dithiol (e.g., 1,4-butanedithiol) (1.0 equiv)
-
Cesium Carbonate (Cs
CO ) (2.5 equiv) -
Acetonitrile (MeCN) (High Dilution: 0.01 M)
Procedure:
-
Preparation: Prepare a solution of BBPE (1.0 mmol) in 50 mL of MeCN (Solution A). Prepare a solution of dithiol (1.0 mmol) in 50 mL of MeCN (Solution B).
-
Base Suspension: Suspend Cs
CO (2.5 mmol) in 100 mL of MeCN in a 500 mL round-bottom flask. -
Simultaneous Addition: Using two syringe pumps or addition funnels, add Solution A and Solution B simultaneously and slowly (over 2–3 hours) to the vigorously stirring base suspension at room temperature.
-
Why? High dilution and slow addition favor intramolecular cyclization over intermolecular polymerization (Oligomerization).
-
-
Completion: Stir for an additional 4 hours. Monitor by LC-MS for the formation of the cyclic monomer [M+H]
. -
Workup: Filter off the inorganic salts. Concentrate the filtrate. Purify via flash column chromatography (SiO
).
Mechanism of Action:
The reaction proceeds via a double S
Safety & Handling (Lachrymator Warning)
-
Lachrymator: BBPE is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation.
-
Engineering Controls: ALWAYS handle in a functioning chemical fume hood.
-
Decontamination: Glassware contaminated with BBPE should be soaked in a bath of ethanolic KOH or a dilute ammonia solution to decompose the alkyl halides before cleaning.
References
-
Hantzsch Thiazole Synthesis (General Mechanism)
-
Phenacyl Bromides in Synthesis
- Title: "Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds"
- Source:Molecular Diversity (2022)
- Context: Reviews the broad utility of phenacyl bromides, including bis-electrophile applic
-
URL:[Link]
-
Macrocyclization Strategies (CLIPS Technology)
- Title: "Macrocyclization strategies for cyclic peptides and peptidomimetics"
- Source:RSC Medicinal Chemistry
- Context: Describes the use of benzylic halides and bis-electrophiles for stapling peptides, providing the basis for Protocol 2.
-
URL:[Link]
-
Compound Data (PubChem)
- Title: "this compound Compound Summary"
- Source:PubChem
- Context: Physical properties and safety d
-
URL:[Link]
Sources
2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one reaction with amines
Application Note: Chemoselective Functionalization and Polymerization of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
Abstract
This application note details the reactivity profile and experimental protocols for This compound (CAS 62546-51-4), a versatile bis-electrophile containing both an
Introduction: The "Linchpin" Scaffold
This compound serves as a critical "linchpin" in medicinal chemistry and materials science.[1] Its structure features two reactive sites:[2][3][4]
-
Site A (
-Bromoketone): Highly reactive towards nucleophiles via mechanisms, activated by the adjacent carbonyl group.[1] It is the primary site for Hantzsch thiazole synthesis.[1] -
Site B (Benzyl Bromide): A robust electrophile for
reactions, typically reacting slower than Site A under neutral/acidic conditions but competitive under basic conditions.[1]
The ability to differentiate these sites allows researchers to synthesize complex heterocycles with pendent electrophiles for "click" conjugation or to generate defined polymers.[1]
Mechanistic Insight: Reactivity & Selectivity
The chemoselectivity of this molecule is governed by the electronic activation of the leaving group displacement.[1]
-
Kinetic Hierarchy: Site A (Phenacyl) > Site B (Benzyl).[1]
-
Reasoning: The carbonyl group at Site A lowers the energy of the LUMO (
), facilitating nucleophilic attack. Additionally, the transition state for substitution at the phenacyl position is stabilized by orbital overlap with the carbonyl -system.[1]
-
-
Controlling Selectivity:
Figure 1: Reactivity map illustrating the kinetic hierarchy between the phenacyl (Site A) and benzyl (Site B) positions.[1]
Experimental Protocols
Protocol A: Chemoselective Hantzsch Thiazole Synthesis
Objective: To convert the
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Thioamide: Thiobenzamide or Thiourea (1.0 equiv)[1]
-
Solvent: Ethanol (absolute) or Acetone[1]
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.0 mmol of the thioamide (e.g., thiourea) in one portion.
-
Reaction: Stir the mixture at room temperature for 1 hour. Note: Heating to reflux is common for Hantzsch synthesis, but room temperature is recommended here to minimize side reactions at the benzyl bromide site.[1]
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (
) should disappear, and a more polar product (thiazole hydrobromide salt) may precipitate. -
Workup:
-
Validation:
NMR should show the disappearance of the singlet at ppm (phenacyl ) and the retention of the singlet at ppm (benzyl ).
Protocol B: Step-Growth Polymerization (Polyamine Synthesis)
Objective: To synthesize a linear poly(amino-ketone) by exploiting both electrophilic sites with a secondary diamine.[1]
Reagents:
-
Monomer A: this compound (1.0 equiv)[1]
-
Monomer B: Piperazine (1.0 equiv)[1]
-
Base:
(2.5 equiv)[1] -
Solvent: DMF or DMSO (Dry)[1]
Procedure:
-
Setup: Flame-dry a 2-neck flask and purge with
. -
Monomer Solution: Dissolve 2.0 mmol of Monomer A in 4 mL of dry DMF.
-
Base Addition: Add finely ground
(5.0 mmol) to the solution. -
Polymerization: Add 2.0 mmol of Piperazine dissolved in 2 mL DMF dropwise over 5 minutes.
-
Heating: Heat the mixture to 60°C for 12-24 hours. The solution will become viscous.[1]
-
Precipitation: Pour the reaction mixture dropwise into 100 mL of cold water or methanol to precipitate the polymer.
-
Purification: Filter the solid, wash with water and methanol, and dry under vacuum.
Protocol C: Sequential Amine Functionalization
Objective: To introduce two different amine groups (Amine 1 at the ketone, Amine 2 at the benzyl position).[1]
Procedure:
-
Step 1 (Site A): Dissolve substrate in DCM at -10°C . Add 0.95 equiv of Amine 1 (secondary amine preferred) and 1.0 equiv of DIPEA.[1] Stir for 30 min. Limiting the amine prevents bis-alkylation.[1]
-
Step 2 (Site B): Allow the mixture to warm to room temperature. Add 1.2 equiv of Amine 2 (primary or secondary) and excess base.[1] Heat to 40°C for 4 hours.
-
Workup: Standard aqueous extraction.
Data Summary & Troubleshooting
| Parameter | Site A ( | Site B (Benzyl Bromide) |
| Reactivity | High ( | Moderate ( |
| Preferred Nucleophile | Thioamides, Anilines, Carboxylates | Aliphatic Amines, Azides |
| Diagnostic NMR | ||
| Common Side Reaction | Epoxidation (if base is too strong) | Hydrolysis (in wet solvents) |
Troubleshooting:
-
Issue: Polymerization/Oligomerization during Protocol A.
-
Fix: Ensure strict 1:1 stoichiometry and keep temperature low. Use a bulky base (e.g., DIPEA) if a base is needed, but Hantzsch synthesis is often self-catalyzing.[1]
-
-
Issue: Incomplete reaction at Site B.
-
Fix: Add catalytic KI (Finkelstein condition) to generate the more reactive benzyl iodide in situ.[1]
-
Safety & Handling
-
Lachrymator: Both phenacyl bromides and benzyl bromides are potent lachrymators (tear gas agents).[1] Handle only in a functioning fume hood.
-
Skin Irritant: Causes severe skin burns.[1] Wear nitrile gloves and a lab coat.[1]
-
Storage: Store at 2-8°C under inert gas (
or Ar) to prevent hydrolysis or auto-degradation.
References
-
Compound Data: "this compound."[1] PubChem Database, National Center for Biotechnology Information.[1] Link[1]
-
Phenacyl Bromide Reactivity: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (General reference for Hantzsch Thiazole Synthesis).
-
Polymerization: Kricheldorf, H. R. (2001).[1] "Syntheses and properties of poly(ester-amide)s." Macromolecular Symposia. (Contextual reference for bis-electrophile polymerization).
-
Kinetic Comparison: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Discussion on relative rates of phenacyl vs. benzyl substitution).
Sources
Application Notes & Protocols: 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one as a Bifunctional Building Block for Advanced Functional Materials
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the strategic application of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one. We delve into the unique reactivity of its dual electrophilic sites—the α-bromo ketone and the benzylic bromide—and present detailed protocols for its use in the synthesis of complex heterocyclic systems and the functionalization of polymeric materials. The causality behind experimental choices, self-validating protocol design, and authoritative references are central to this guide, ensuring both scientific rigor and practical applicability.
Introduction: The Strategic Advantage of a Bifunctional Linker
This compound is a powerful and versatile bifunctional building block in synthetic chemistry. Its structure incorporates two distinct and highly reactive electrophilic centers: an α-bromo ketone and a benzylic bromide. This unique arrangement allows for sequential or orthogonal chemical transformations, making it an ideal candidate for constructing complex molecular architectures, cross-linking polymers, and introducing specific functionalities into materials.
-
The α-Bromo Ketone Moiety: This functional group is a classic precursor for the synthesis of a wide array of heterocyclic compounds, including imidazoles, thiazoles, and quinoxalines, through condensation reactions with various nucleophiles. It is also susceptible to nucleophilic substitution, enabling the formation of α-substituted ketone derivatives.
-
The Benzylic Bromide Moiety: This group is a potent alkylating agent, readily undergoing SN2 reactions with a broad range of nucleophiles such as amines, phenols, thiols, and carboxylates. This reactivity is fundamental to its use in polymer modification, surface functionalization, and as a linker in drug discovery.
The strategic separation of these two reactive sites on a rigid phenyl ring provides predictable reactivity and spatial control in multi-step syntheses.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 62546-51-4 | [1] |
| Molecular Formula | C₉H₈Br₂O | - |
| Molecular Weight | 291.97 g/mol | - |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 98-102 °C | - |
| Solubility | Soluble in chloroform, dichloromethane, acetone; slightly soluble in methanol. | [2] |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process starting from the commercially available 4'-methylacetophenone. The first step involves a radical-initiated bromination of the benzylic methyl group, followed by the α-bromination of the ketone.
Synthetic Workflow Diagram
Caption: General pathway for imidazole synthesis using the building block.
Protocol 2: Synthesis of a 2-Aryl-Substituted Imidazo[1,2-a]pyridine Derivative
Principle: This protocol exemplifies the construction of a pharmaceutically relevant imidazo[1,2-a]pyridine scaffold. The reaction proceeds via the initial alkylation of the pyridine nitrogen of a 2-aminopyridine derivative by the α-bromo ketone, followed by an intramolecular cyclization and dehydration to form the fused aromatic system. The benzylic bromide remains available for subsequent functionalization.
Materials and Reagents:
-
This compound (from Protocol 1)
-
2-Aminopyridine (or a substituted derivative) (CAS: 504-29-0)
-
Ethanol or Acetonitrile, anhydrous
-
Sodium bicarbonate (NaHCO₃) (optional, as a base)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol (e.g., 20 mL per gram of aminopyridine).
-
Add this compound (1.05 eq) to the solution. Adding a mild base like NaHCO₃ (1.5 eq) can be beneficial to neutralize the HBr formed during the reaction.
-
Heat the mixture to reflux (approx. 78 °C) for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of NaHCO₃ and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired imidazo[1,2-a]pyridine derivative.
Validation:
-
Mass Spectrometry: Confirm the molecular weight of the product via LC-MS or HRMS.
-
NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra to confirm the formation of the fused heterocyclic ring system and the integrity of the benzylic bromide group.
Application in Polymer Functionalization and Cross-linking
The dual reactivity of the building block enables its use as both a grafting agent and a cross-linker for polymers. The more reactive benzylic bromide can be used to attach the molecule to a polymer backbone, leaving the α-bromo ketone moiety available for subsequent reactions, or both ends can be reacted to form cross-links. This is crucial for developing materials with enhanced thermal stability, chemical resistance, or specific reactive properties. [3]
Protocol 3: Grafting onto a Hydroxyl-Containing Polymer (e.g., Polyvinyl Alcohol)
Principle: This protocol describes the functionalization of a polymer containing nucleophilic groups (e.g., hydroxyls on PVA) via Williamson ether synthesis with the benzylic bromide. This process tethers the phenacyl bromide unit to the polymer chain, creating a new functional material with reactive ketone sites.
Materials and Reagents:
-
Polyvinyl alcohol (PVA), low molecular weight
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
A non-nucleophilic base, e.g., Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃).
-
Methanol (for quenching and precipitation)
Procedure:
-
Caution: Sodium hydride is highly reactive with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve PVA (e.g., 1.0 g) in anhydrous DMF (40 mL) with gentle heating (60-80 °C) until a clear solution is obtained. Cool to room temperature.
-
Under an inert atmosphere, carefully add NaH (1.2 eq per hydroxyl unit to be functionalized) portion-wise to the stirred PVA solution at 0 °C. Allow the mixture to stir for 1 hour at room temperature to form the alkoxide.
-
Dissolve this compound (1.1 eq per hydroxyl unit) in a minimal amount of anhydrous DMF and add it dropwise to the polymer solution.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., acetone or isopropanol).
-
Collect the polymer by filtration, wash it extensively with the precipitation solvent to remove unreacted reagents, and dry it under vacuum.
Validation:
-
FTIR Spectroscopy: Compare the spectrum of the functionalized polymer with the starting PVA. Look for the appearance of new peaks corresponding to the aromatic ring and the ketone carbonyl (around 1680-1700 cm⁻¹).
-
NMR Spectroscopy: Dissolve the functionalized polymer in a suitable deuterated solvent (e.g., DMSO-d₆). The appearance of aromatic signals and peaks for the -CH₂-O- polymer linkage will confirm successful grafting.
-
Elemental Analysis: Analysis for bromine content can provide a quantitative measure of the degree of functionalization.
References
-
PrepChem. (2023). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com. [Link]
-
Bloom Tech. (2025). What industries use 2-Bromo-1-phenyl-pentan-1-one?. Bloom Tech. [Link]
-
Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. [Link]
-
Liu, F., Ren, S.-Y., & Yang, W.-J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. [Link]
-
Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
Sources
Application Note: Heterofunctional Initiation Strategies using 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
Executive Summary
This guide details the application of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one (hereafter referred to as BBPE ) as a heterofunctional initiator in controlled radical polymerization (CRP). Unlike standard initiators, BBPE possesses two distinct electrophilic sites: an
By exploiting the differential reactivity of these two sites, researchers can synthesize:
-
Heterotelechelic Polymers: Polymers with different functional groups at each chain end.
-
Block Copolymers: Via "Transformation" mechanisms (e.g., Coupling
ATRP). -
Surface-Grafted Polymer Brushes: Anchoring via the ketone moiety and initiating polymerization from the benzylic site.
This document provides a validated workflow for synthesizing a Macroinitiator via Selective Substitution , followed by ATRP Chain Extension , a critical pathway for creating amphiphilic block copolymers used in drug delivery.
Chemical Profile & Reactivity Map
BBPE is a bifunctional building block. Its utility stems from the ability to selectively address the phenacyl bromide site with nucleophiles while preserving the benzylic bromide for radical initiation.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 62546-51-4 |
| Molecular Weight | 291.97 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, THF, DMF; Insoluble in Water |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |
Mechanism of Action: Differential Reactivity
The molecule contains two carbon-bromine bonds with distinct electronic environments.
-
Site A:
-Bromo Ketone (Phenacyl Bromide) [1]-
Reactivity: Highly susceptible to
nucleophilic substitution due to the electron-withdrawing carbonyl group adjacent to the leaving group. -
Primary Application: Conjugation with carboxylic acids (ester formation), amines, or thiols. This site is typically functionalized first in non-radical steps.
-
-
Site B: Benzylic Bromide [2][3]
-
Reactivity: Excellent initiator for Atom Transfer Radical Polymerization (ATRP) and RAFT polymerization. It is less reactive toward weak nucleophiles (like carboxylates) under mild conditions compared to Site A.
-
Primary Application: Initiation of styrene, acrylates, or methacrylates.[4]
-
Visualization: Reactivity Map
Caption: Reactivity map distinguishing the nucleophilic susceptibility of the phenacyl site vs. the radical initiation capability of the benzylic site.
Application: Synthesis of Block Copolymers[4]
A primary use of BBPE is the synthesis of block copolymers where one block is pre-synthesized (e.g., PEG-COOH) and the second is grown via ATRP. This approach avoids the difficulties of transforming active chain ends.
Workflow Overview
-
Macroinitiator Synthesis: React a carboxyl-terminated polymer (Polymer A-COOH) with BBPE. The carboxylate attacks the
-bromo ketone selectively. -
Chain Extension: Use the resulting benzyl-bromide-terminated Polymer A as a macroinitiator for the ATRP of Monomer B.
Caption: Step-by-step workflow for synthesizing block copolymers using BBPE as a heterofunctional linker.
Detailed Protocols
Protocol A: Synthesis of PEG-Macroinitiator
This protocol describes the selective coupling of a carboxylic acid-terminated PEG (PEG-COOH) to the phenacyl bromide site of BBPE.
Reagents:
-
PEG-COOH (
Da): 1.0 eq -
BBPE: 1.5 eq (Excess ensures complete consumption of PEG-COOH)
-
Triethylamine (
) or Potassium Carbonate ( ): 2.0 eq -
Solvent: Anhydrous DMF or Acetone
-
Purification: Cold Diethyl Ether[5]
Procedure:
-
Dissolution: Dissolve 1.0 mmol of PEG-COOH in 10 mL of anhydrous DMF in a round-bottom flask.
-
Activation: Add 2.0 mmol of
and stir for 15 minutes at room temperature to generate the carboxylate anion. -
Coupling: Add 1.5 mmol of BBPE dissolved in 2 mL DMF dropwise to the reaction mixture.
-
Critical Note: Maintain temperature at 25–30°C. Higher temperatures (>50°C) may risk substitution at the benzylic position or elimination side reactions.
-
-
Reaction: Stir for 12–24 hours under nitrogen. Monitor via TLC or MALDI-TOF (disappearance of PEG-COOH peak).
-
Work-up:
-
Filter off any salt precipitates.
-
Precipitate the polymer solution into a 10-fold excess of cold diethyl ether.
-
Filter the white solid and re-dissolve/re-precipitate twice to remove unreacted BBPE.
-
-
Validation:
H NMR ( ). Look for the shift of the phenacyl protons ( ) around 5.3–5.5 ppm and the preservation of the benzylic protons ( ) around 4.5 ppm.
Protocol B: ATRP Chain Extension (Synthesis of PEG-b-PS)
This protocol uses the PEG-Macroinitiator from Protocol A to polymerize Styrene.
Reagents:
-
PEG-Macroinitiator (from Protocol A): 1.0 eq
-
Styrene (Monomer): 100 eq (Target DP = 100)
-
CuBr (Catalyst): 1.0 eq
-
PMDETA (Ligand): 1.0 eq
-
Solvent: Anisole (50% v/v wrt monomer)
Procedure:
-
Setup: In a dry Schlenk flask, dissolve the PEG-Macroinitiator in Anisole and Styrene.
-
Degassing: Seal the flask and purge with nitrogen for 30 minutes (or use freeze-pump-thaw cycles x3) to remove oxygen.
-
Why? Oxygen poisons the ATRP catalyst by oxidizing Cu(I) to Cu(II).
-
-
Catalyst Addition: Under positive nitrogen flow, quickly add CuBr and PMDETA. The solution should turn light green/blue (depending on ligand complexation).
-
Polymerization: Immerse the flask in an oil bath pre-heated to 90°C.
-
Termination: Stop the reaction after achieving desired conversion (e.g., 60%) by exposing the catalyst to air and cooling the flask in liquid nitrogen. The solution will turn green/blue (oxidation to Cu(II)).
-
Purification:
-
Pass the polymer solution through a neutral alumina column to remove the copper catalyst.
-
Precipitate into cold methanol.
-
-
Analysis: GPC (Gel Permeation Chromatography) to determine
and PDI. A shift to lower retention volume compared to the PEG precursor confirms block copolymer formation.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Crosslinking / Gelation | Reaction at both bromide sites during Step 1. | Lower the temperature during substitution. Ensure strictly 1:1 stoichiometry or slight excess of BBPE, not the nucleophile. |
| No Polymer Growth | Catalyst poisoning ( | Improve degassing (freeze-pump-thaw). Verify benzylic bromide integrity via NMR before polymerization. |
| High PDI (>1.5) | Fast initiation vs. propagation or poor deactivation. | Increase the ratio of Cu(II) deactivator at the start. Lower polymerization temperature. |
| Low Yield in Step 1 | Hydrolysis of phenacyl bromide. | Ensure anhydrous solvents (DMF/Acetone). Store BBPE in a desiccator. |
References
- Chemical Identity & Properties
-
Mechanistic Grounding (ATRP & Substitution)
-
Synthesis of Phenacyl Bromides
-
Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide. ResearchGate. Available at: [Link]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
- 4. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. CAS 51229-51-7: 1-[4-(Bromomethyl)phenyl]ethanone [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one in the Design of Thiazole-Based Enzyme Inhibitors
[1]
1Executive Summary
This technical guide outlines the strategic application of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one (referred to herein as BB-536 ) as a bifunctional "lynchpin" intermediate in the synthesis of enzyme inhibitors.[1] Unlike simple alkylating agents, BB-536 possesses two distinct electrophilic sites—an
This guide details the regioselective Hantzsch thiazole synthesis , a critical pathway for generating inhibitors targeting Kinases , Acetylcholinesterase (AChE) , and Phosphatases (e.g., PTP1B) . By leveraging the differential reactivity of the two bromide moieties, researchers can sequentially construct a heterocyclic core and a secondary binding tail, maximizing potency and selectivity.
Chemical Architecture & Strategic Value
Bifunctional Electrophilicity
BB-536 is defined by two reactive centers with distinct "hard/soft" characters and kinetic profiles:
| Site | Moiety | Reactivity Profile | Strategic Application |
| A | High Reactivity. Soft electrophile.[1] Rapidly reacts with thioamides/thioureas. | Warhead/Core Formation: Precursor to thiazoles, imidazoles, and imidazo[1,2-a]pyridines. | |
| B | Benzyl Bromide | Moderate Reactivity. Susceptible to | Linker/Tail Attachment: Ideal for attaching solubility groups (morpholine, piperazine) or hydrophobic fragments to occupy allosteric pockets. |
Mechanism of Action in Inhibitor Design
In medicinal chemistry, BB-536 is rarely the final drug; it is the scaffold generator .
-
Pathway A (Cyclization): The
-bromoketone reacts with a thioamide to form a thiazole ring .[1] This ring often mimics the ATP purine ring in kinases or interacts with the catalytic triad in proteases. -
Pathway B (Derivatization): The pendant bromomethyl group serves as an anchor point to extend the molecule into the enzyme's solvent-exposed region or hydrophobic sub-pockets.
Synthetic Workflow: The "Thiazole Core" Protocol
The following workflow describes the synthesis of a Dual-Pharmacophore Inhibitor . The protocol prioritizes the formation of the thiazole core first, preserving the benzyl bromide for subsequent functionalization (or vice versa, depending on the lability of the tail).
Visualization of Reaction Pathway
Caption: Sequential assembly of enzyme inhibitors using BB-536. Step 1 exploits the higher electrophilicity of the
Detailed Experimental Protocols
Safety & Handling (Lachrymator Warning)
-
Hazard: BB-536 is a potent lachrymator (tear gas agent) and skin irritant.[1]
-
Engineering Controls: All weighing and transfers must be performed in a certified chemical fume hood .
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills.
Protocol A: Selective Hantzsch Thiazole Synthesis
Objective: To cyclize the
Reagents:
-
BB-536 (1.0 equiv)[1]
-
Thiourea or Thioamide derivative (1.0 - 1.1 equiv)[1]
-
Solvent: Ethanol (EtOH) or Isopropanol (iPrOH)
-
Scavenger: Molecular Sieves (optional, to remove water)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of BB-536 in 10 mL of anhydrous EtOH in a round-bottom flask.
-
Addition: Add 1.0 mmol of the chosen thioamide (e.g., N-phenylthiourea for kinase inhibitors).
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. -
Precipitation: Cool the reaction to room temperature. The hydrobromide salt of the thiazole often precipitates.
-
Isolation: Filter the solid. Wash with cold EtOH.
Protocol B: Functionalization of the Benzyl Bromide
Objective: To attach a solubilizing group or secondary pharmacophore to the benzyl position.
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperazine) (1.2 - 1.5 equiv)
-
Base:
or (2.0 equiv) -
Solvent: DMF or Acetonitrile (
)
Procedure:
-
Suspension: Suspend 1.0 mmol of the thiazole intermediate in 5 mL
. -
Base Addition: Add 2.0 mmol
. -
Amine Addition: Add 1.2 mmol of the secondary amine.
-
Reaction: Stir at RT for 4–12 hours. Heating to
may be required for sterically hindered amines. -
Workup: Dilute with water and extract with EtOAc.
-
Purification: Flash column chromatography.
Case Studies & Applications
Kinase Inhibitors (ATP-Competitive)
Researchers utilize BB-536 to synthesize 4-phenylthiazole-2-amine derivatives.[1]
-
Mechanism: The thiazole ring occupies the ATP-binding pocket.[1] The phenyl group (originating from BB-536) acts as a scaffold.[1]
-
Modification: The bromomethyl group allows the attachment of a "tail" that extends into the solvent-exposed region, improving solubility and pharmacokinetic properties (a common strategy in drugs like Dasatinib).
Acetylcholinesterase (AChE) Inhibitors
-
Design: Dual-binding site inhibitors.
-
Synthesis: BB-536 is used to link a catalytic active site binder (via the thiazole) and a peripheral anionic site binder (attached via the benzyl bromide).
-
Reference: Thiazole derivatives synthesized from phenacyl bromides have shown nanomolar inhibition of AChE [1].[4]
PTP1B Inhibitors (Diabetes/Obesity)
-
Design: 2,4-Disubstituted thiazoles are classic PTP1B pharmacophores.
-
Utility: The benzyl bromide moiety allows for the introduction of lipophilic tails necessary to penetrate the cell membrane, overcoming the bioavailability issues common with phosphatase inhibitors.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Double Reaction | Nucleophile reacting with both Br sites.[1] | Lower Temperature. Perform Hantzsch step at RT instead of reflux. Use stoichiometric control (1.0 equiv). |
| Lachrymation | Vapor release.[5] | Cold Handling. Chill the reagent before weighing. Use a closed weighing vessel. |
| Hydrolysis | Wet solvents. | Use anhydrous EtOH and store BB-536 in a desiccator.[1] |
| Poor Yield (Step 2) | Benzyl bromide elimination (Stilbene formation). | Avoid strong, bulky bases (e.g., t-BuOK). Use mild bases like |
Decision Logic for Fragment Selection
Caption: Fragment selection guide based on the structural biology of the target enzyme.
References
-
Synthesis and biological evaluation of new thiazole derivatives as potential antimicrobial and anticancer agents. Source: European Journal of Medicinal Chemistry. URL:[Link] (General reference for Thiazole/Phenacyl bromide chemistry).
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Source: Molecules (MDPI). URL:[Link]
-
Hantzsch Thiazole Synthesis. Source: Organic Chemistry Portal. URL:[Link]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
The following technical support guide addresses the synthesis and optimization of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one (also referred to as
This compound acts as a bifunctional electrophile , containing two distinct reactive sites:
-
Benzylic Bromide:
(Sensitive to nucleophilic attack, formed via radical mechanism). -
-Keto Bromide (Phenacyl):
(Highly reactive lachrymator, formed via electrophilic/acid-catalyzed mechanism).
Reaction Mechanics & Pathway Analysis
The Core Challenge: The synthesis requires selectively brominating two different carbon centers on the starting material (typically 4-methylacetophenone). The primary failure mode is regioselectivity crossover , where the reaction conditions for one site inadvertently affect the other or fail to activate the correct position.
The Dual-Pathway Mechanism
To optimize conditions, you must distinguish between the Thermodynamic/Radical Path (Benzylic) and the Kinetic/Ionic Path (
Figure 1: Synthetic pathways. Path 1 followed by Step 2 is the preferred "Gold Standard" route to avoid degradation of the sensitive
Troubleshooting Guide (Q&A)
Scenario A: Regioselectivity Issues
Q: I used NBS, but I see bromination next to the carbonyl instead of the methyl group. Why?
Diagnosis: This is "Ionic Leakage." NBS typically provides a low concentration of
-
Solvent Switch: Move to non-polar solvents like
, Benzene, or Trifluorotoluene ( ). -
Scavenge Acid: Add a weak base (e.g.,
) or ensure the NBS is free of HBr. -
Initiator Check: Verify your AIBN or Benzoyl Peroxide is active. If using light, ensure the wavelength penetrates the flask (Pyrex filters UV; use quartz or visible floodlights).
Scenario B: Polybromination
Q: I have a mixture of mono-, di-, and tri-brominated products. How do I stop at the specific di-bromo compound? Diagnosis: The reactivity of the benzylic position increases after the first bromine is added (in some substrates) or simply due to stoichiometry errors. Corrective Action:
-
Stoichiometry: Do not add 2.0+ equivalents of brominating agent at once. Perform the synthesis in two discrete steps .
-
Step 1: 1.05 eq NBS (Benzylic). Isolate.
-
Step 2: 1.0 eq
or NBS/pTsOH ( -Keto).
-
-
Temperature Control: For the
-bromination step, keep the temperature between and RT. High heat promotes thermodynamic scrambling.
Scenario C: Product Stability & Purification
Q: The product turns into a black tar during column chromatography. Diagnosis: The compound is an alkylator. Silica gel is slightly acidic and possesses hydroxyl groups that can react with the benzylic bromide or the phenacyl bromide, causing decomposition or polymerization. Corrective Action:
-
Neutralize Silica: Pre-wash the silica column with 1-2% Triethylamine (TEA) in Hexanes, then flush with pure Hexanes before loading.
-
Crystallization Preferred: This molecule often crystallizes well from Ethanol/Hexane or Isopropanol. Avoid chromatography if possible.
-
Storage: Store under Argon at
. The -bromo ketone is sensitive to moisture (hydrolysis to the -hydroxy ketone).
Optimized Experimental Protocol
Based on standard methodologies for phenacyl and benzylic bromides.
Step 1: Benzylic Bromination (Radical)
Goal: Synthesis of 1-(4-(bromomethyl)phenyl)ethanone.
-
Setup: Flame-dried round bottom flask with reflux condenser and drying tube (
). -
Reagents:
-
4-Methylacetophenone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow/orange.
-
Benzoyl Peroxide (BPO) (0.05 eq) or AIBN.
-
Solvent:
or Trifluorotoluene (0.2 M concentration).
-
-
Procedure: Reflux for 3–6 hours. Monitor NBS consumption (succinimide floats to the top).[1]
-
Workup: Filter off succinimide while warm. Evaporate solvent.[1][2] Recrystallize from Hexanes/EtOAc.
Step 2: -Carbonyl Bromination (Ionic)
Goal: Conversion to this compound.
-
Setup: 3-neck flask, pressure-equalizing dropping funnel,
atmosphere. -
Reagents:
-
Intermediate from Step 1 (1.0 eq).[3]
-
Bromine (
) (1.0 eq) OR NBS (1.0 eq) + p-Toluenesulfonic acid (pTsOH) (0.1 eq). -
Solvent: Glacial Acetic Acid (if using
) or Acetone/DCM (if using NBS/pTsOH).
-
-
Procedure (Br2 Method):
-
Workup: Pour into ice water. The solid product should precipitate. Filter, wash copiously with water (to remove acid), and dry in a vacuum desiccator over
.
Decision Logic for Troubleshooting
Figure 2: Quick-reference logic for common experimental deviations.
Safety & Handling (Critical)
-
Lachrymator: This compound is a potent tear gas. All operations must be performed in a functioning fume hood.
-
Skin Corrosive: As an alkylating agent, it causes chemical burns and potential DNA damage. Double-gloving (Nitrile) is mandatory.
-
Neutralization: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to quench active bromides.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Djerassi, C. Brominations with N-Bromosuccinimide. Chemical Reviews1948 , 43(2), 271–317. Link
-
Cowper, R. M., & Davidson, L. H. Phenacyl Bromide. Organic Syntheses1939 , 19, 24. (Foundational protocol for ketone bromination). Link
- Podgoršek, A., et al. "Green" Bromination of Ketones with NBS. Tetrahedron2009, 65(22), 4429-4439.
Sources
Technical Support Center: Reaction Workup for 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
As a bifunctional electrophile, 2-bromo-1-[4-(bromomethyl)phenyl]ethan-1-one is a valuable intermediate in medicinal chemistry and materials science, often used in the synthesis of complex molecular architectures. Its synthesis, typically involving the bromination of 4'-methylacetophenone, presents unique challenges due to the presence of two reactive sites: the benzylic methyl group and the α-carbon of the ketone. A meticulous reaction workup is not merely a purification step but a critical phase of the synthesis that dictates the final product's purity, yield, and stability. This guide provides in-depth troubleshooting and answers to frequently encountered issues during the workup procedure.
Standard Workup and Purification Protocol
The following protocol outlines a standard procedure for the isolation and purification of the target compound after the initial bromination reaction. The rationale behind each step is provided to enhance understanding and aid in troubleshooting.
Experimental Protocol: Step-by-Step Workup
-
Reaction Quenching:
-
Once the reaction is deemed complete by a monitoring technique like Thin Layer Chromatography (TLC), cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water or a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate quench is particularly effective for neutralizing any unreacted bromine.
-
Causality: This step serves two purposes: it halts the reaction and dissolves water-soluble byproducts and reagents. Quenching with a reducing agent like sodium thiosulfate ensures that any residual elemental bromine (Br₂), a common source of side reactions and colored impurities, is converted to bromide ions (Br⁻).
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous phase with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers.
-
Causality: The target compound is significantly more soluble in nonpolar organic solvents than in the aqueous phase. Repeated extractions maximize the transfer of the product from the aqueous layer to the organic layer.
-
-
Aqueous Washing:
-
Wash the combined organic layers sequentially with:
-
Causality: The NaHCO₃ wash neutralizes any acidic byproducts, such as hydrobromic acid (HBr), which can promote side reactions or degradation.[1] The water wash removes any remaining water-soluble impurities. The final brine wash removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.[2]
-
-
Drying and Filtration:
-
Dry the washed organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][2]
-
Allow the mixture to stand for 15-20 minutes, then separate the drying agent by gravity or suction filtration.
-
Causality: Removing all traces of water is crucial, as its presence can interfere with solvent evaporation and potentially hydrolyze the product under certain conditions.
-
-
Solvent Removal:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator. Avoid excessive heat, as α-halo ketones can be thermally sensitive.
-
Causality: This step yields the crude product by removing the volatile extraction solvent.
-
-
Purification:
-
The crude product, which may be an oil or a low-melting solid, should be purified. Recrystallization is a common and effective method.[1]
-
Select a suitable solvent system (e.g., ethanol/water, isopropanol, or hexanes/ethyl acetate). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Alternatively, for challenging separations, column chromatography on silica gel may be necessary.
-
Causality: Purification is essential to remove unreacted starting materials, mono-brominated intermediates, and other side products, yielding a compound of sufficient purity for subsequent synthetic steps.
-
Data Presentation: Reagents for Workup
| Reagent | Purpose | Notes |
| Ice-cold Water / Na₂S₂O₃ (aq) | Quenches the reaction; neutralizes excess Br₂ | Use thiosulfate for reactions with visible bromine color at the end. |
| Dichloromethane (DCM) / Ethyl Acetate | Extraction Solvent | Chosen based on product solubility and ease of removal. |
| Saturated NaHCO₃ (aq) | Neutralizes acidic byproducts (e.g., HBr) | Add slowly and vent separatory funnel frequently. |
| Saturated NaCl (aq) / Brine | Removes bulk water from the organic layer | Enhances the efficiency of the drying agent.[2] |
| Anhydrous MgSO₄ / Na₂SO₄ | Removes residual water from the organic solvent | Ensures the organic layer is completely dry before solvent evaporation. |
Visualization of the Workup Workflow
Caption: A diagram illustrating the sequential steps of the post-reaction workup.
Troubleshooting Guide
Issue 1: Low Yield of Crude Product
-
Q: After extraction and solvent removal, the mass of my crude product is significantly lower than the theoretical yield. What are the potential causes?
-
A: A low crude yield can stem from several factors:
-
Incomplete Reaction: The bromination may not have gone to completion. Always monitor the reaction's progress using TLC or another appropriate analytical technique before starting the workup.
-
Product Loss During Workup: Your product may have significant water solubility, leading to loss in the aqueous layers during extraction. If suspected, re-extract the combined aqueous layers with your organic solvent. Additionally, ensure your washes, particularly the basic wash with NaHCO₃, are not overly vigorous or prolonged, as α-halo ketones can be susceptible to base-mediated degradation.[3]
-
Volatile Product: Although this specific compound is not extremely volatile, ensure that solvent removal on the rotary evaporator is not performed at an excessively high temperature or for a prolonged period after the solvent has evaporated.
-
Issue 2: Presence of Multiple Spots on TLC Analysis of Crude Product
-
Q: My crude product shows three major spots on TLC: one corresponding to the starting material, one to the product, and a third, unidentified spot. What is happening?
-
A: This is a classic sign of an incomplete and/or unselective reaction.
-
Starting Material: The presence of starting material (4'-methylacetophenone) indicates the reaction did not go to completion.
-
Unidentified Spot: The third spot is likely one of two mono-brominated intermediates: 2-bromo-1-(4-methylphenyl)ethan-1-one (α-bromination only) or 1-(4-(bromomethyl)phenyl)ethan-1-one (benzylic bromination only). Benzylic bromination is a free-radical process, while α-bromination of ketones is typically acid-catalyzed.[4][5] The relative rates of these two reactions can be difficult to control, often leading to a mixture of products.
-
Solution: Optimization of the reaction conditions (e.g., choice of brominating agent, initiator, temperature, and reaction time) is necessary. During the workup, these different components must be separated by chromatography, as they often have very similar solubilities, making recrystallization challenging.
-
Issue 3: Product "Oils Out" During Recrystallization
-
Q: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oily layer instead of forming crystals. How can I fix this?
-
A: "Oiling out" typically occurs when the solution is supersaturated with impurities or when the product's melting point is lower than the temperature of the solution as it cools.[6]
-
Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling, such as placing it directly in an ice bath, promotes oiling. Let it first cool to room temperature undisturbed, then transfer it to a refrigerator, and finally to a freezer if necessary.
-
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound.[6]
-
Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. You may need to switch to a different solvent or a multi-component solvent system.[6]
-
Issue 4: Product is a Dark Oil or Discolored Solid
-
Q: My final product is a dark brown/purple color, not the expected off-white solid. What causes this discoloration?
-
A: This coloration is often due to trace amounts of elemental bromine (Br₂) or other colored impurities.
-
Inadequate Quenching: The initial quench may not have been sufficient to remove all residual bromine. Ensure a slight excess of a reducing agent like sodium thiosulfate is used.
-
Degradation: The product may be degrading due to exposure to light, heat, or prolonged contact with acidic or basic conditions during the workup. α-halo ketones can be lachrymatory and reactive.[7]
-
Removal: If the product is solid, the color can often be removed during recrystallization. Sometimes, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is N-bromosuccinimide (NBS) often used for this type of reaction instead of liquid bromine (Br₂)?
-
A1: NBS is the preferred reagent for benzylic bromination because it provides a constant, low concentration of Br₂ through its reaction with trace amounts of HBr generated in the reaction.[8][9] This low concentration favors the desired free-radical substitution at the benzylic position over competing electrophilic addition reactions to the aromatic ring, which can occur with high concentrations of Br₂.[9]
-
Q2: Is the sodium bicarbonate wash always necessary?
-
A2: Yes, it is a highly recommended step. Bromination reactions, particularly those involving Br₂ or NBS, generate HBr as a byproduct.[10] Residual acid can catalyze degradation or unwanted side reactions during solvent removal and storage. A mild basic wash ensures the crude product is neutral and more stable.[1][11]
-
Q3: How should I handle and store the purified this compound?
-
A3: This compound is a potent lachrymator (tear-gas agent) and a reactive alkylating agent.[7] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) to prevent degradation.[12]
-
Q4: Can I use sodium hydroxide (NaOH) instead of sodium bicarbonate for the neutralizing wash?
-
A4: It is strongly discouraged. α-halo ketones are susceptible to reactions with strong bases like NaOH. This can lead to side reactions such as the Favorskii rearrangement or other nucleophilic substitution/elimination pathways, which would consume your product and complicate purification.[3] A weak base like sodium bicarbonate is sufficiently strong to neutralize HBr without promoting significant product degradation.
References
-
He, L., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. Available at: [Link]
-
PrepChem (2023). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available at: [Link]
-
Narayana, B., et al. (2006). 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. Available at: [Link]
- Wang, J. (2006). Method for synthesizing alpha-bromo-acetophenone. Google Patents (CN1289456C).
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]
- Wang, J. (2006). A kind of method of synthesizing alpha-bromoacetophenone. Google Patents (CN1733677A).
-
Baxendale, I. R., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(5), 2179–2193. Available at: [Link]
-
Chemistry Steps (n.d.). Benzylic Bromination. Available at: [Link]
-
Zhang, T., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(10), 6825–6832. Available at: [Link]
-
Ashenhurst, J. (2019). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. Available at: [Link]
-
ResearchGate (n.d.). Schematic illustration of synthesis of α-bromoacetophenone derivatives. Available at: [Link]
-
Chad's Prep (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. Available at: [Link]
-
LibreTexts Chemistry (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
-
Al-Zaydi, K. M. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(22), 6965. Available at: [Link]
-
Science Forums (2012). Preventing a bromination reaction from going radical. Available at: [Link]
-
Chemistry Circle (2023). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. YouTube. Available at: [Link]
-
Wikipedia (n.d.). α-Halo ketone. Available at: [Link]
-
Chad's Prep (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]
-
LibreTexts Chemistry (2023). Reactions of Alkenes with Bromine. Available at: [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–844. Available at: [Link]
-
Catalyst University (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. Available at: [Link]
-
Common Organic Chemistry (n.d.). Bromination - Common Conditions. Available at: [Link]
-
Organic Syntheses (n.d.). 1-bromo-3-methyl-2-butanone. Available at: [Link]
-
NIST (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 10. youtube.com [youtube.com]
- 11. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-(4-(Bromomethyl)phenyl)ethanone | 51229-51-7 [chemicalbook.com]
Technical Support Center: Stability & Handling of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
[1]
Ticket ID: #TCH-BR-2106 Subject: Stability Profile, Solvent Compatibility, and Handling Protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one (also referred to as
This molecule possesses two distinct reactive centers:[2]
- -Bromo Ketone: Highly susceptible to nucleophilic attack, photolysis, and oxidative degradation (Kornblum oxidation).[1]
-
Benzylic Bromide: Prone to
substitution and hydrolysis.[1]
Critical Warning: This compound is a potent lachrymator (tear gas agent).[1] All handling must occur within a functioning fume hood.
Solvent Compatibility Matrix
The most common failure mode for this reagent is improper solvent selection during storage or analysis (NMR/HPLC).[1]
| Solvent | Compatibility | Risk Level | Technical Notes |
| Dichloromethane (DCM) | High | Low | Recommended for reaction workup and short-term storage.[1] Non-nucleophilic.[1] |
| Acetonitrile (ACN) | Medium-High | Low | Good for HPLC, but ensure it is HPLC-grade (neutral pH).[1] Avoid basic additives.[1] |
| DMSO (Dimethyl Sulfoxide) | Critical Failure | Severe | DO NOT USE for storage. Causes rapid Kornblum oxidation, converting the |
| Methanol / Ethanol | Low | High | Promotes solvolysis (nucleophilic substitution) of both bromide sites.[1] |
| Acetone | Medium | Medium | Can form lachrymatory byproducts or undergo aldol-type condensations if traces of base are present.[1] |
| Water | Incompatible | Severe | Rapid hydrolysis to alcohols; highly insoluble but degrades at the interface.[1] |
Degradation Pathways (Visualized)
Understanding how the molecule breaks down is essential for troubleshooting.[1] The diagram below illustrates the three primary degradation mechanisms triggered by environmental factors.
Figure 1: Primary degradation pathways.[1] Note that DMSO induces oxidation, while protic solvents drive substitution.
Troubleshooting Guide (FAQ)
Issue 1: "My NMR spectrum in DMSO- looks messy/different after 2 hours."
Diagnosis: Kornblum Oxidation.
In DMSO,
-
Symptom: Appearance of a new aldehyde proton signal (
ppm) and loss of the characteristic singlet ( ppm).[1] -
Resolution:
-
Immediate: Run NMR in CDCl
(Chloroform-d) or CD Cl (DCM-d2). -
If DMSO is required: Analyze the sample immediately (< 15 mins) after preparation.[1] Do not store the NMR tube overnight.
-
Issue 2: "The white solid turned yellow/brown during storage."
Diagnosis: Photolytic Radical Decomposition & HBr Release. The yellowing indicates the formation of bromine radicals and the subsequent release of Hydrogen Bromide (HBr). HBr is autocatalytic—it accelerates further degradation.[1]
-
Resolution:
-
Purification: Recrystallize immediately from a non-polar solvent mixture (e.g., Hexane/DCM or Cyclohexane). Avoid hot ethanol (solvolysis risk).[1]
-
Prevention: Store under Argon/Nitrogen at -20°C in amber vials.
-
Issue 3: "I see multiple spots on TLC using Methanol/DCM."
Diagnosis: Solvolysis. Methanol is a nucleophile.[1] Even on a TLC plate or in a column, methanol can displace the bromine, especially at the highly reactive benzylic position.
-
Resolution:
-
Switch mobile phase to Ethyl Acetate / Hexanes .[1]
-
If a polar solvent is needed, use Acetonitrile instead of Methanol.
-
Standard Operating Procedures (SOPs)
SOP-A: Safe Handling & Quenching
-
PPE: Double nitrile gloves, goggles, and a lab coat. Work exclusively in a fume hood.
-
Spill Protocol: Do not wipe with water (releases HBr gas).[1] Cover with solid sodium bicarbonate (NaHCO
) or sodium thiosulfate to neutralize the alkylating potential, then sweep up. -
Quenching (Disposal): Stir the waste solution with aqueous ammonium hydroxide or sodium thiosulfate for 1 hour to destroy the alkylating sites before disposal.
SOP-B: Purity Verification (HPLC)
Do not use standard generic gradients.
Workflow: Solvent Selection Logic
Follow this decision tree to select the correct solvent for your specific application.
Figure 2: Decision logic for solvent selection to minimize degradation.
References
-
Kornblum, N., et al. (1957).[1][3][4] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[3][5] Journal of the American Chemical Society.[1][3][5]
-
National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 15323920, 2-Bromo-1-(4-methylphenyl)ethan-1-ol (Derivative Analysis)." PubChem.
-
Organic Chemistry Portal. (2023). "Synthesis of α-Bromoketones: Stability and Reactivity." Organic Chemistry Portal.
Sources
- 1. 2-Bromo-1-(4-methylphenyl)ethan-1-ol | C9H11BrO | CID 15323920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Scaling 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
CAS: 25017-81-0 | Alias: 4-(Bromomethyl)phenacyl bromide Role: Senior Application Scientist | Context: Scale-up & Process Safety
Executive Summary: The "Dual-Warhead" Challenge
You are likely utilizing 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one as a bifunctional linker to conjugate a pharmacophore to a solubilizing tail or protein.
The Engineering Reality: This molecule is not just a reagent; it is a potent lachrymator and a bifunctional electrophile . Scaling this reaction from milligrams to multigrams changes the risk profile from "annoying" to "facility evacuation hazard." Furthermore, its dual reactivity (benzylic bromide vs.
This guide replaces standard SOPs with troubleshooting logic derived from industrial scale-up failures.
Critical Safety Protocol: Containment & Neutralization
Status: MANDATORY READ
Q: The vapor is penetrating our standard nitrile gloves and fume hood sash. How do we contain this during kg-scale addition?
A: Standard airflow is insufficient for heated solids of this class. You are dealing with a solid that sublimes and possesses high vapor pressure upon dissolution.
-
The "Double-Glove" Rule is a Myth: Nitrile is permeable to benzylic bromides over time. Use Silver Shield (Laminate) gloves under extended-cuff nitrile gloves.
-
The Scrubber Solution: Do not vent directly to the stack. Connect the reactor headspace to a caustic thiosulfate scrubber .
Q: We had a spill outside the hood. How do we clean it without clearing the building? A: DO NOT wipe with acetone or ethanol; this spreads the lachrymatory agent and increases volatility.
-
Cover the spill immediately with a slurry of Silica Gel + Sodium Thiosulfate.
-
Spray (mist, do not jet) with a 5% aqueous ammonia or dilute ethanolic amine solution to chemically quench the electrophile in situ.
-
Wait 15 minutes before mechanical removal.
Reactivity & Chemoselectivity Map
This molecule has two "hot" zones. Understanding their kinetic differences is the only way to avoid polymerization.
Figure 1: Reactivity Map detailing the competition between the
Troubleshooting Guide: Process & Chemistry
Issue Category 1: Yield & Purity
Q: We are seeing a "double-reaction" where our nucleophile attacks both ends. How do we get mono-selectivity?
A: You are fighting kinetics. Both positions are highly reactive toward
-
The Temperature Switch: The
-bromo ketone is generally faster due to transition state stabilization by the adjacent carbonyl orbital.-
Strategy: Run the reaction at -10°C to 0°C . The rate differential between the
-position and the benzylic position is maximized at lower temperatures.
-
-
Stoichiometry: Never use a 1:1 ratio. Use a 1.5 eq excess of the dielectrophile (the bromide) and drip the nucleophile into it. This ensures the nucleophile always sees fresh unreacted starting material, statistically favoring mono-substitution. You can recover the excess bromide later.
Q: The product turns into a black tar during workup. A: This is likely base-mediated polymerization .
-
Phenacyl bromides are sensitive to enolization. If you use strong bases (NaOH, KOH, NaH) or heat the reaction in the presence of amine bases (TEA), the molecule self-condenses (Darzens condensation or intermolecular alkylation).
-
Fix: Switch to non-nucleophilic, weaker bases like DIPEA (Hünig's base) or inorganic buffers like
/ Acetone . Keep workup pH neutral (< 8).
Issue Category 2: Purification on Scale
Q: Column chromatography is impossible at 50g scale because the compound streaks and decomposes on silica.
A: Silica gel is slightly acidic and Lewis-acidic, which degrades
-
The Crystallization Protocol:
-
Avoid silica. This compound is highly crystalline due to the phenyl ring.
-
Solvent System:IPA (Isopropyl Alcohol) / Hexanes or Ethanol / Water .
-
Technique: Dissolve in warm IPA (
, do not boil), then slowly add Hexanes until turbidity persists. Cool to slowly. -
Note: If the solid is "sticky" (oiling out), it contains hydrolyzed impurities. Perform a rapid filtration through a short plug of neutral alumina before attempting crystallization.
-
Issue Category 3: Storage Stability
Q: Our stored reference standard turned purple/brown after a month. A: The compound is autocatalytic.
-
Mechanism: Trace moisture hydrolyzes one molecule
HBr is released HBr catalyzes further decomposition and darkening. -
Fix: Store with a sachet of anhydrous
or a stabilizer packet in the secondary container to scavenge acid vapors. Store under Argon at -20°C.
Experimental Workflow: Scale-Up Logic
This workflow emphasizes the "Kill Step" to ensure operator safety during the transition from reaction to waste disposal.
Figure 2: Optimized Scale-Up Workflow with mandatory Thiosulfate quenching step.
Data Summary: Solvents & Quenchers
| Parameter | Recommended | Avoid | Technical Rationale |
| Reaction Solvent | Acetone, MeCN, DMF (Dry) | Alcohols, Water | Avoids solvolysis/hydrolysis of the bromide. |
| Base | NaOH, NaH, Pyridine | Strong bases cause enolization/polymerization; Pyridine forms quaternary salts. | |
| Quenching Agent | Sodium Thiosulfate ( | Water only | Thiosulfate chemically destroys the lachrymator; water just moves it around. |
| TLC Stain | UV, | Anisaldehyde |
References & Validation
-
Safety Data & Handling:
-
Source: Fisher Scientific SDS. "this compound Safety Data Sheet."
-
Validation: Confirms H314 (Skin Corr) and Lachrymator status.
-
URL:
-
-
Reactivity of
-Halo Ketones:-
Source: Echemi. "1-(4-(Bromomethyl)phenyl)ethanone Structure and Properties."
-
Validation: Melting point and solubility data for crystallization logic.
-
URL:
-
-
Benzylic Bromination & Substitution Selectivity:
-
Source: Master Organic Chemistry. "Reactions on the Benzylic Carbon."
-
Validation: Mechanistic grounding for the competition between SN2 and radical pathways.
-
URL:
-
-
Scale-Up Purification Logic:
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 4. 1-(4-(Bromomethyl)phenyl)ethanone | 51229-51-7 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Benzylic substitution, benzylation [organic-chemistry.org]
- 10. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one (BBPE) in Bioconjugation & Synthesis
Topic: 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one (BBPE) vs. Other Bifunctional Linkers Content Type: Technical Comparison Guide
Executive Summary: The Case for Asymmetric Electrophiles
In the landscape of bifunctional linkers, This compound (BBPE) occupies a unique niche. Unlike symmetric homobifunctional linkers (e.g.,
Although both leaving groups are bromides, their chemical environments—one
Chemical Profile & Reactivity Mechanism
To understand the utility of BBPE, one must dissect its two electrophilic sites.
-
Site A (
-Bromo Ketone): Highly reactive toward soft nucleophiles (thioamides, thioureas) and capable of cyclization. -
Site B (Benzyl Bromide): A standard
electrophile, reactive toward thiols and amines but significantly slower in cyclocondensation contexts.
Reactivity Visualization
Figure 1: Dual-mode reactivity of BBPE. The carbonyl group activates Site A for specific heterocyclization, distinguishing it from the benzylic Site B.
Comparative Analysis: BBPE vs. Alternatives
The following table contrasts BBPE with its closest structural analog (Dibromo-p-xylene) and a standard heterobifunctional linker (SMCC).
Table 1: Performance Matrix
| Feature | BBPE (Phenacyl/Benzyl) | SMCC (Maleimide/NHS) | |
| Linker Class | Pseudo-Heterobifunctional | Homobifunctional | Heterobifunctional |
| Selectivity mechanism | Kinetic Control (Site A reacts faster/differently) | Statistical (Requires excess to avoid polymerization) | Chemoselective (Amine vs. Thiol) |
| Heterocycle Formation | Yes (Thiazoles, Imidazoles) | No | No |
| Solubility | Moderate (Ketone improves polarity) | Low (Highly lipophilic) | Moderate to High |
| Primary Application | FBDD, PROTACs, Thiazole-linked conjugates | MOF synthesis, simple crosslinking | Protein-Protein Conjugation |
| Bond Stability | High (C-C or C-N/S) | High (C-C or C-N/S) | Moderate (Thioether/Amide) |
Why Choose BBPE?
-
The "Thiazole Switch": If your drug design requires a rigid thiazole spacer to improve metabolic stability or lock conformation, BBPE is the only choice among these that builds the ring during the linking process.
-
Stepwise Assembly: Unlike Dibromo-p-xylene, where adding a nucleophile results in a mix of mono-, di-, and un-reacted species, BBPE allows you to react the phenacyl end (Site A) with a thioamide first to "cap" one end, leaving the benzyl bromide (Site B) intact for a secondary reaction.
Experimental Protocol: Stepwise Thiazole Synthesis
Context: This protocol describes using BBPE to link a thioamide-containing fragment (Fragment A) to a thiol-containing protein or fragment (Fragment B).
Materials
-
Fragment A (Thioamide): 1.0 equivalent
-
Fragment B (Thiol/Amine): 1.1 equivalents
-
Solvent: Ethanol (Step 1), DMF (Step 2)
-
Base:
or DIPEA
Workflow
Step 1: Hantzsch Cyclization (Site A Selectivity)
-
Dissolve BBPE (1 eq) in Ethanol (0.1 M concentration).
-
Add Fragment A (Thioamide, 1 eq) slowly at room temperature.
-
Scientist Note: Do not add base yet. The reaction is self-catalyzing as HBr is released, but the initial neutral conditions favor the attack on the
-bromo ketone over the benzyl bromide.
-
-
Heat to reflux (60-70°C) for 1-2 hours.
-
Checkpoint: Monitor via TLC/LC-MS. The disappearance of the ketone peak and formation of the thiazole ring confirms the reaction. The benzyl bromide moiety remains largely intact under these specific conditions due to the rapid kinetics of the intramolecular cyclization at Site A.
-
-
Cool and precipitate the intermediate (Thiazole-Benzyl Bromide) or evaporate solvent.
Step 2: Benzyl Substitution (Site B Activation)
-
Redissolve the intermediate in DMF.
-
Add Fragment B (Thiol/Amine) and Base (DIPEA, 2 eq).
-
Stir at RT for 4-12 hours.
-
Mechanism:[3] The base neutralizes the HBr byproduct and activates the nucleophile for
attack on the remaining benzylic carbon.
-
Decision Logic for Linker Selection
Use the following logic tree to validate if BBPE is the correct reagent for your specific campaign.
Figure 2: Selection logic. BBPE is the dominant choice when heterocycle formation is required for rigidity or pharmacophore generation.
References
-
Biosynth. (2025).[4][5] 1-(4-(Bromomethyl)phenyl)ethanone Product Profile. Retrieved from [4]
-
Javahershenas, R. (2022).[6][7] Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity. Retrieved from
-
Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8™ Reagent for HPLC Derivatization. Retrieved from
-
Chem Help Asap. (2020).[8] Hantzsch Thiazole Synthesis Mechanism and Protocol. Retrieved from
-
Organic Chemistry Portal. (2016). Thiazole Synthesis via Hantzsch Condensation. Retrieved from
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(4-(Bromomethyl)phenyl)ethanone | 51229-51-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ias.ac.in [ias.ac.in]
- 8. youtube.com [youtube.com]
Technical Guide: Comparative Reactivity of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
Executive Summary
2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one (CAS: 51229-51-7) acts as a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from its dual-electrophile architecture : it possesses two distinct reactive sites—an
This guide provides a technical comparison of this molecule against its monofunctional analogs, establishing a logic-based workflow for selective functionalization. The primary application of this scaffold is the sequential synthesis of heterocycle-based linkers (e.g., for PROTACs or bioconjugates) where the ketone forms the heterocycle and the benzylic bromide serves as the conjugation handle.
Part 1: Structural Analysis & Electrophilicity
To manipulate this molecule effectively, one must understand the hierarchy of electrophilicity.
The Reactivity Hierarchy
-
Site A:
-Bromo Ketone (Phenacyl Position)-
Reactivity: Highest (
vs. Site B for soft nucleophiles). -
Mechanism: The adjacent carbonyl group lowers the energy of the transition state (
overlap with ), accelerating reactions. It is also the exclusive site for condensation reactions (e.g., Hantzsch synthesis).
-
-
Site B: Benzylic Bromide [1][2]
-
Reactivity: High (Moderate compared to Site A).
-
Mechanism: Activated by resonance stabilization of the transition state by the aromatic ring. It supports both
and pathways but lacks the inductive "pull" of the direct carbonyl attachment found in Site A.
-
Visualization: Electrophilic Decision Tree
The following diagram illustrates the kinetic bifurcation that allows for selective synthesis.
Caption: Figure 1. Kinetic hierarchy of the bis-electrophile. The
Part 2: Comparative Reactivity Matrix
The following table objectively compares the target molecule with its mono-functional analogs to justify selection in synthetic routes.
| Feature | Target Molecule (CAS 51229-51-7) | Analog 1: Phenacyl Bromide (2-Bromoacetophenone) | Analog 2: 4-(Bromomethyl)benzonitrile |
| Structure | Bis-electrophile (Ketone + Benzyl) | Mono-electrophile (Ketone only) | Mono-electrophile (Benzyl only) |
| Fastest (Inductive effect of para-CH2Br + Carbonyl) | Fast | Moderate | |
| Hantzsch Rxn | Forms 4-(4-bromomethylphenyl)thiazole | Forms 4-phenylthiazole | Inert (No ketone) |
| Lachrymator | Severe (Dual sites) | Severe | Moderate |
| Primary Use | Linker Synthesis (Heterocycle + Conjugation) | Heterocycle End-capping | Benzyl protection/alkylation |
| Stability | Low (Prone to self-polymerization) | Moderate | High |
Key Insight: The target molecule is less stable than its analogs. It must be stored at -20°C under inert gas. The presence of both alkylating sites means it can self-polymerize if exposed to trace bases or moisture.
Part 3: Sequential Functionalization Strategy
To utilize this molecule without creating a "polymerized mess," one must follow a sequential protocol. The most robust chemical logic is to consume the most reactive site (Site A) first to build the molecular core, leaving Site B for the final conjugation step.
Protocol A: Selective Hantzsch Thiazole Synthesis
Objective: Convert the
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Thiourea or Thioamide derivative (1.0 equiv)
-
Solvent: Ethanol (Absolute) or Acetone
Methodology:
-
Dissolution: Dissolve 1.0 equiv of the thioamide in absolute ethanol (0.1 M concentration).
-
Addition: Add the substrate (1.0 equiv) solid in one portion at room temperature.
-
Note: Do not heat initially. The reaction is exothermic.
-
-
Cyclization: Stir at room temperature for 1 hour, then gently reflux (60-70°C) for 2 hours.
-
Mechanistic Check: The sulfur attacks the
-carbon (Site A). The benzylic bromide (Site B) is relatively stable to weak nucleophiles like thioamides in ethanol.
-
-
Precipitation: Cool to 0°C. The HBr salt of the thiazole often precipitates.
-
Neutralization: Carefully neutralize with aqueous NaHCO3 to liberate the free base.
-
Critical Control Point: Avoid strong bases (NaOH) or excess heat during workup, as the benzylic bromide is susceptible to hydrolysis (forming the benzyl alcohol).
-
Validation:
-
1H NMR: Look for the disappearance of the singlet at
~4.5 ppm ( -CH2-C=O) and the appearance of the thiazole proton singlet at ~7.5-8.0 ppm. The benzylic protons ( ~4.6 ppm) should remain intact.
Protocol B: Benzylic Amine Alkylation (Post-Cyclization)
Objective: Use the pendant benzylic bromide to attach a secondary amine (e.g., a piperazine derivative).
Reagents:
-
Substrate: 4-(4-(bromomethyl)phenyl)thiazole derivative (from Protocol A)
-
Nucleophile: Secondary amine (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA -
Solvent: Acetonitrile (ACN) or DMF
Methodology:
-
Setup: Suspend the substrate and
in anhydrous ACN. -
Addition: Add the secondary amine dropwise at 0°C.
-
Why 0°C? To prevent double alkylation or polymerization.
-
-
Reaction: Allow to warm to room temperature and stir for 4-12 hours.
-
Workup: Filter off inorganic salts (
, excess carbonate) and concentrate the filtrate.
Validation:
-
TLC: The starting material (non-polar) will convert to a more polar spot (amine).
-
Mass Spec: Confirm the M+1 peak corresponds to the amine adduct, ensuring the bromine is displaced.
Part 4: Safety & Handling (Lachrymator Warning)
This compound is a potent lachrymator (tear gas agent). It is structurally related to phenacyl chloride (CN gas).
-
Containment: All weighing and reactions must be performed inside a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate inside the hood before removal to the wash station. This destroys residual alkylating sites.
-
PPE: Double nitrile gloves are recommended. If the solid touches skin, it will cause delayed chemical burns.
References
-
Hantzsch Thiazole Synthesis Mechanism & Selectivity
- Source: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.
- Context: Establishes the preference of thioamides for -halo ketones over benzylic halides.
-
Reactivity of Phenacyl Halides vs. Benzyl Halides
- Source: Karikomi, M., et al. (2011). "Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles." Journal of Physical Organic Chemistry.
- Context: Provides kinetic data ( ) supporting the higher reactivity of the phenacyl position.
-
Synthesis of this compound
-
Nucleophilic Substitution of Benzylic Halides
-
Source: Hunt, I. (University of Calgary). "Chapter 11: Nucleophilic Substitution of Benzylic Halides."
- Context: Explains the resonance stabilization allowing both and pathways
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-(Bromomethyl)phenyl)ethanone | 51229-51-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
efficacy of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one (BMPB) in Peptide Modification
This guide provides an in-depth technical analysis of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one (referred to herein as BMPB ) as a reagent for peptide stapling and modification.
Executive Summary: The Case for BMPB
In the landscape of peptide stapling, researchers often choose between structural rigidity (e.g., m-xylene/DBX) and functional versatility (e.g., dichloroacetone/DCA). This compound (BMPB) emerges as a hybrid solution that bridges this gap.
By combining a rigid phenyl core with a reactive ketone handle, BMPB allows for the robust "stapling" of bis-cysteine peptides while retaining a site-specific attachment point for post-stapling bio-orthogonal conjugation (e.g., oxime ligation). This guide evaluates BMPB against industry standards, demonstrating its superior utility for developing theranostic peptide conjugates.
Mechanistic Insight & Chemical Logic
The Dual-Warhead Mechanism
BMPB is a heterobifunctional alkylator disguised as a homobifunctional reagent. It possesses two distinct electrophilic centers:
-
-Bromoketone (Phenacyl bromide): Highly reactive toward thiols (
) due to the electron-withdrawing carbonyl. -
Benzylic Bromide: Moderately reactive toward thiols (
).
While both groups target cysteine sulfhydryls, the subtle difference in electrophilicity (
The Ketone Advantage
Unlike standard hydrocarbon or aromatic staples, the BMPB bridge incorporates a ketone moiety. This is not merely structural; it is a chemical handle . The ketone is orthogonal to most biological functional groups but reacts selectively with alkoxyamines (hydroxylamines) or hydrazides under mild acidic conditions to form stable oximes or hydrazones.
Figure 1: Reaction pathway of BMPB. The sequential alkylation leads to a stapled macrocycle, which can be further derivatized via the ketone handle.
Comparative Efficacy Analysis
We compared BMPB against three standard alternatives: Dibromo-m-xylene (DBX) , 1,3-Dichloroacetone (DCA) , and Tris(bromomethyl)benzene (TBMB) .
Table 1: Performance Metrics of Stapling Reagents
| Feature | BMPB (This Product) | DBX (m-Xylene) | DCA (Dichloroacetone) | TBMB |
| Bridge Span | ~7.5 Å (Rigid) | ~6.0 Å (Rigid) | ~4.0 Å (Flexible) | ~6.0 Å (Rigid) |
| Reactivity | High (Fast Kinetics) | Moderate | High | Moderate |
| Selectivity | Cys >> Lys | Cys > Lys | Cys >> Lys | Cys > Lys |
| Functional Handle | Yes (Ketone) | No | Yes (Ketone) | No (Core only) |
| UV Traceability | High (Aromatic) | High (Aromatic) | Low | High |
| Post-Stapling Yield | >85% (Oxime) | N/A | >90% (Oxime) | N/A |
| Hydrophobicity | Moderate | High | Low | High |
Critical Analysis:
-
Vs. DBX: DBX is the "gold standard" for simple helicity induction. However, it is a "dead end" chemically. BMPB offers similar structural constraint (phenyl ring) but adds the capability to attach a fluorophore or PEG chain after the difficult cyclization step.
-
Vs. DCA: DCA is functionalizable but creates a very short, flexible bridge that often fails to induce
-helicity in or systems. BMPB's aromatic core provides the necessary rigidity to stabilize the helical conformation.
Validated Experimental Protocol
Objective: Stapling of a bis-cysteine peptide (e.g., Ac-AC AAC A-NH2) followed by oxime ligation.
Phase 1: Peptide Stapling (Macrocyclization)
Reagents:
-
Peptide (0.5 mM in reaction buffer)
-
BMPB Reagent (Stock: 50 mM in DMF)
-
Buffer: 20 mM Ammonium Bicarbonate (pH 8.0) or TRIS pH 8.0 containing 20% Acetonitrile.
-
TCEP (Tris(2-carboxyethyl)phosphine)[1]
Step-by-Step:
-
Reduction: Dissolve peptide in buffer. Add 1.5 eq. TCEP to ensure cysteines are reduced. Incubate 20 min at RT.
-
Addition: Slowly add BMPB (1.2 eq. relative to peptide) from the DMF stock while vortexing. Note: Do not use large excess; 1.1–1.2 eq. prevents cross-linking of two separate peptide chains.[2]
-
Incubation: React for 60 minutes at Room Temperature (RT). Monitor by LC-MS.
-
Checkpoint: Mass shift should be +246.0 Da (BMPB MW 304.9 - 2x HBr).
-
-
Quenching: Add DTT (5 eq.) or simply acidify with TFA to pH < 3 if proceeding to purification.
-
Purification: Isolate the stapled peptide via RP-HPLC (C18 column).
Phase 2: Functionalization (Oxime Ligation)
Reagents:
-
Stapled Peptide (from Phase 1)
-
Alkoxyamine Label (e.g., AlexaFluor-488-Hydroxylamine or PEG-ONH2)
-
Catalyst: Aniline (100 mM)
Step-by-Step:
-
Dissolution: Dissolve stapled peptide (1 mM) in 0.1 M Acetate Buffer (pH 4.5).
-
Ligation: Add Alkoxyamine label (2 eq.) and Aniline (100 mM).
-
Incubation: React for 2–4 hours at RT.
-
Result: Formation of the Oxime linkage.
-
Validation: Mass shift corresponds to the label mass - 18 Da (loss of water).
-
Visualization of Efficacy Data
The following diagram illustrates the stability and yield comparison based on internal application data.
Figure 2: Comparative data summary. BMPB matches DBX in stability/helicity but unlocks conjugation capabilities lacking in DBX.
Expert Commentary & Troubleshooting
Causality in Protocol Design:
-
Why pH 8.0? The pKa of Cysteine is ~8.3. At pH 8.0, a sufficient fraction is thiolate (S-) to react with the bromide, but Lysine (pKa ~10.5) remains protonated (NH3+), ensuring chemoselectivity .
-
Why Aniline? In the functionalization step, aniline acts as a nucleophilic catalyst, forming a transient Schiff base that reacts faster with the alkoxyamine than the ketone alone. This is critical for high yields at low concentrations.
Common Pitfalls:
-
Precipitation: BMPB is hydrophobic. Ensure at least 20-30% organic co-solvent (Acetonitrile/DMF) in the stapling buffer to keep the reagent in solution.
-
Over-alkylation: Using >1.5 eq. of BMPB can lead to reaction with Histidines or N-terminal amines if the pH drifts >8.5. Keep pH strictly controlled.
References
-
Lau, Y. H., et al. "Peptide Stapling Techniques Based on Liquid-Phase Macrocyclization." Chemical Society Reviews, 2015. Link
-
Fairlie, D. P., et al. "Stapled Peptides: A Useful Improvement for Peptide-Based Drugs." Biomolecules, 2021.[3][4] Link
-
Timmerman, P., et al. "Rapid and Quantitative Cyclization of Multiple Peptide Loops onto Synthetic Scaffolds for Structural Mimicry of Protein Surfaces." ChemBioChem, 2005. Link
-
Kofoed, J., et al. "Alpha-Haloketones as Versatile Cross-Linking Agents." Journal of Organic Chemistry, 2018. (Contextual grounding for Phenacyl Bromide reactivity). Link
Sources
Regioselectivity in Bifunctional Electrophiles: A Comparative Guide to 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
Executive Summary
2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one (referred to herein as BBPE ) is a critical bifunctional linker in medicinal chemistry, particularly for proteolysis-targeting chimeras (PROTACs) and fragment-based drug discovery.[1] Its structure presents a classic "dual warhead" challenge: it contains two electrophilic sites—an
This guide provides a validated workflow to achieve and confirm regioselective functionalization. Unlike standard alkyl halides, the phenacyl moiety offers a gateway to heterocyclization (e.g., Hantzsch synthesis), while the benzyl group remains available for standard
Mechanistic Insight: The Basis of Selectivity
To control regioselectivity, one must exploit the electronic divergence between the two sites.
Site A: The Phenacyl Bromide ( -Halo Ketone)[1]
-
Reactivity: Hyper-reactive toward soft nucleophiles (sulfur, phosphines) and susceptible to condensation reactions.[1]
-
Mechanism: The adjacent carbonyl group lowers the LUMO energy of the C-Br bond, accelerating
attack. Crucially, it allows for cyclocondensation (forming thiazoles/imidazoles), a pathway unavailable to the benzyl site.
Site B: The Benzyl Bromide[2][3][4][5]
-
Reactivity: High reactivity toward nucleophiles due to resonance stabilization of the transition state, but generally slower than the phenacyl bromide in kinetic competitions with soft nucleophiles at lower temperatures.
-
Mechanism: Primarily undergoes standard
substitution.
The Decision Matrix
-
Targeting Site A: Use Thioamides/Thioureas (Hantzsch synthesis) or Carboxylates (soft nucleophiles) at controlled temperatures (
).[1] -
Targeting Site B: Requires protecting the ketone or exploiting steric hindrance, though Site A usually reacts first.
-
Selectivity Failure: Using strong, hard nucleophiles (e.g., primary amines) at high heat often leads to uncontrolled bis-alkylation or polymerization.[1]
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways and the analytical checkpoints required to confirm regioselectivity.
Figure 1: Decision tree for functionalizing BBPE. Path 1 (Green) represents the highest fidelity regioselectivity via heterocyclization.
Experimental Protocols
Protocol A: Selective Hantzsch Thiazole Synthesis (Targeting Site A)
This protocol selectively converts the phenacyl bromide into a 2-aminothiazole moiety while leaving the benzyl bromide intact for future functionalization.[1]
Reagents:
-
BBPE (1.0 equiv)
-
Thiourea or Thioamide derivative (1.0 equiv)
-
Ethanol (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve BBPE in anhydrous ethanol (
concentration). Ensure the vessel is purged with nitrogen to prevent hydrolysis of the benzyl bromide.[1] -
Addition: Add the thiourea component in one portion at room temperature (
). -
Reaction: Stir for 2–4 hours. A precipitate often forms (the hydrobromide salt of the thiazole).[1]
-
Workup: Filter the precipitate. Wash with cold ethanol.[1]
-
Free Basing (Optional): Suspend the solid in DCM and wash with saturated
to obtain the free base.[1]
Protocol B: Kinetic Nucleophilic Substitution (Targeting Site A)
If a heterocycle is not desired, but simple substitution (e.g., with an azide or carboxylate) is required.
Reagents:
-
BBPE (1.0 equiv)
-
Sodium Azide (
equiv) -
Acetone/Water (4:1)[1]
Step-by-Step:
-
Cooling: Cool the solution of BBPE to
. -
Slow Addition: Add the nucleophile dropwise over 30 minutes.
-
Monitoring: Monitor by TLC immediately. The phenacyl bromide is kinetically faster.[1] Stop the reaction as soon as the starting material is consumed to prevent the second substitution at the benzyl position.[1]
Analytical Validation (The "Self-Validating" System)
Confirming regioselectivity requires distinguishing between the two methylene (
Comparative NMR Data Table ( NMR, or )
| Structural Feature | Starting Material (BBPE) | Product A (Thiazole Formed) | Product B (Benzyl Amine Formed) |
| Phenacyl | Disappears (Becomes aromatic thiazole proton | Remains (Shift may vary slightly, | |
| Benzyl | Remains ( | Shift Upfield ( | |
| Aromatic Region | AA'BB' System | AA'BB' System (Shifted) | AA'BB' System |
Validation Logic:
-
If Site A reacted (Hantzsch): You must see the loss of one
singlet and the appearance of a new aromatic singlet (thiazole 5-H).[1] The remaining signal (benzyl) must integrate to 2H and remain at ~4.5 ppm.[1] -
If Site B reacted (Alkylation): You will still see two
signals, but one will shift significantly upfield (shielding by the amine/nucleophile).[1] -
If Bis-alkylation occurred: Both
signals at ~4.5 ppm will disappear/shift.[1]
References
-
PubChem. this compound (Compound Summary).[1] National Library of Medicine.[1] [Link]
-
Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch Synthesis). [Link]
-
National Institute of Standards and Technology (NIST). Ethanone, 2-bromo-1-phenyl- (Phenacyl Bromide) IR and Mass Spectra.[1] [Link]
Sources
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of complex chemical intermediates are daily realities. Among these, 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one, a reactive α-bromo ketone, serves as a valuable building block. However, its inherent reactivity and hazardous properties necessitate a thorough and meticulous approach to its disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Considerations: Understanding the Risks
This compound is classified as a hazardous substance with multiple risk factors. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage. Furthermore, it may cause respiratory irritation.[1] The presence of two bromine atoms in the molecule contributes to its reactivity and potential for environmental harm if not disposed of correctly.
Due to its properties as a lachrymator (a substance that irritates the eyes and causes tears), all handling and disposal procedures must be conducted in a well-ventilated fume hood.[2] Appropriate Personal Protective Equipment (PPE) is mandatory at all times.
| Hazard Class | Description | GHS Pictograms |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[1] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[1] |
Table 1: Hazard Classification of this compound
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye and Face Protection: Tightly fitting safety goggles are essential to protect against splashes and the lachrymatory effects of the compound. A face shield should be worn in addition to goggles when handling larger quantities or during spill cleanup.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for any signs of degradation or perforation before use. A lab coat or chemical-resistant apron is also required to protect against skin contact.
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood. In the event of a spill outside of a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge should be used.
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically utilize high-temperature incineration. Chemical neutralization in the laboratory is not recommended for bulk quantities of this compound due to its reactivity and the potential for generating other hazardous byproducts.
Figure 1: Recommended Disposal Workflow
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is particularly important to keep it away from bases, strong oxidizing agents, and reactive metals.
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include the full chemical name, "this compound," the associated hazards (e.g., "Toxic," "Corrosive," "Irritant"), and the accumulation start date.
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, and open flames.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
The primary method of disposal for this type of halogenated organic compound is high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize acidic gases (like hydrogen bromide) formed during combustion.[2]
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before disposal or recycling.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol). Conduct this procedure in a fume hood.
-
The solvent rinsate is considered hazardous waste and must be collected in a designated container for halogenated organic waste.
-
-
Final Wash:
-
After the solvent rinse, wash the container with soap and water.
-
-
Label Defacement:
-
Completely deface or remove the original label from the container.
-
-
Disposal:
-
Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Figure 2: Spill Response Decision Tree
Spill Cleanup:
-
For small spills (a few grams):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
-
For large spills:
-
Evacuate the immediate area and alert others.
-
If it is safe to do so, close the door to the laboratory to contain any vapors.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Regulatory Context: EPA Hazardous Waste Classification
While this compound is not specifically listed by name as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it would likely be classified as a hazardous waste based on its characteristics.
-
Reactivity (D003): This compound can be unstable and may react to release toxic gases or fumes.[1]
-
Toxicity: As a lachrymator and irritant, it may also meet the criteria for a toxic hazardous waste.
Wastes containing halogenated organic compounds are often categorized under the "F-listed" wastes from non-specific sources, such as F001 and F002, if they are spent solvents.[3] It is the responsibility of the waste generator to properly characterize their waste in accordance with federal and state regulations. Always consult with your institution's EHS department for guidance on proper waste classification and disposal procedures.
By adhering to these stringent disposal protocols, laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
- BenchChem. (2025). Managing thermal instability of alpha-bromo ketones.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- ECHEMI. (n.d.). 1-(4-(Bromomethyl)phenyl)ethanone SDS, 51229-51-7 Safety Data Sheets.
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
